U-46619 Glycine methyl ester
Description
Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)/b8-5-,14-13+/t18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
STIYTIWKJAUJKK-WUXVMKFXSA-N |
SMILES |
CCCCCC(O)/C=C/[C@H]1C2OCC(C2)C1C/C=CCCCC(=O)NCC(=O)OC |
Synonyms |
9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of U-46619 Glycine Methyl Ester
Foreword: Bridging Thromboxane A2 Agonism with Novel Chemical Scaffolds
U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, has been an indispensable pharmacological tool for decades.[1] As a potent thromboxane A2 (TXA2) receptor agonist, it reliably mimics the physiological and pathological actions of the highly unstable endogenous TXA2, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] Its utility in elucidating the mechanisms of the thromboxane prostanoid (TP) receptor and in screening for novel antagonists is well-documented.[3][4][5]
This guide ventures into novel chemical space by detailing the synthesis and characterization of a new derivative: U-46619 glycine methyl ester. The rationale for this derivatization lies in the strategic introduction of an amino acid moiety, a common approach in medicinal chemistry to alter physicochemical properties such as solubility, membrane permeability, and metabolic stability. Glycine methyl ester, a simple and versatile building block, is coupled to the carboxylic acid of U-46619 via an amide linkage.[6][7] This modification may serve to modulate the compound's pharmacokinetic profile or to act as a tether for further chemical modifications, such as conjugation to fluorescent labels or larger drug delivery systems.[]
This document provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of U-46619 glycine methyl ester, intended for researchers and professionals in drug discovery and development.
I. Strategic Synthesis of U-46619 Glycine Methyl Ester
The synthesis of U-46619 glycine methyl ester is predicated on the formation of a stable amide bond between the carboxylic acid of U-46619 and the primary amine of glycine methyl ester. The chosen synthetic strategy employs a standard and reliable peptide coupling reaction, ensuring high yield and purity.
A. Proposed Synthetic Pathway
The reaction proceeds via the activation of the carboxylic acid of U-46619 with a suitable coupling agent, followed by nucleophilic attack by the amino group of glycine methyl ester.
Caption: Proposed synthetic workflow for U-46619 Glycine Methyl Ester.
B. Detailed Experimental Protocol
Materials:
-
U-46619 (CAS: 56985-40-1)[2]
-
Glycine methyl ester hydrochloride (CAS: 5680-79-5)[9]
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
High-performance liquid chromatography (HPLC) grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a small, dry flask, dissolve glycine methyl ester hydrochloride in a minimal amount of saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and generate the free amine. Extract the free base into dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield glycine methyl ester as a clear oil. Use immediately in the next step.
-
Amide Coupling Reaction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve U-46619 (1 equivalent) in anhydrous dichloromethane.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the freshly prepared glycine methyl ester (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Combine the fractions containing the pure product and lyophilize to yield U-46619 glycine methyl ester as a white, fluffy solid.
-
II. Comprehensive Physicochemical and Biological Characterization
Rigorous characterization is paramount to confirm the identity, purity, and biological activity of the newly synthesized U-46619 glycine methyl ester.
A. Physicochemical Characterization
| Technique | Parameter | Expected Outcome for U-46619 Glycine Methyl Ester |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constants (J), Integration | Appearance of new signals corresponding to the glycine methyl ester moiety: a singlet for the methyl ester protons (~3.7 ppm), and a singlet or doublet for the methylene protons of the glycine backbone. Shifts in the signals of the U-46619 protons adjacent to the newly formed amide bond are also expected. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new signals for the carbonyl carbon of the methyl ester, the methyl carbon, and the α-carbon of the glycine moiety. A shift in the carbonyl carbon signal of the original U-46619 carboxylic acid to a characteristic amide carbonyl resonance is anticipated. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio (m/z) | A prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time, Peak Purity | A single, sharp peak under optimized chromatographic conditions, with purity assessed by UV detection at an appropriate wavelength (e.g., 214 nm). |
B. Biological Characterization: Thromboxane A2 Receptor Agonism
The biological activity of U-46619 glycine methyl ester as a TP receptor agonist will be evaluated in well-established in vitro assays.
1. Platelet Aggregation Assay:
-
Principle: U-46619 is a potent inducer of platelet aggregation. The ability of the glycine methyl ester derivative to induce aggregation will be quantified and compared to the parent compound.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Add varying concentrations of U-46619 glycine methyl ester or U-46619 (as a positive control) to the PRP in an aggregometer.
-
Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal response) for both compounds.
-
2. Intracellular Calcium Mobilization Assay:
-
Principle: Activation of the Gq-coupled TP receptor by an agonist leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][2]
-
Methodology:
-
Load human platelets or a cell line expressing the human TP receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with various concentrations of U-46619 glycine methyl ester or U-46619.
-
Measure the change in fluorescence intensity using a fluorometric plate reader or a flow cytometer.
-
Calculate the EC50 value for the increase in [Ca²⁺]i for both compounds.
-
Caption: TP receptor signaling cascade initiated by U-46619 and its analogs.
III. Expected Outcomes and Interpretation
The successful synthesis of U-46619 glycine methyl ester will yield a pure compound with confirmed structural identity. The biological characterization will likely demonstrate that the derivative retains agonist activity at the TP receptor. However, the potency (EC50) may be altered compared to the parent U-46619. A decrease in potency could suggest that the carboxylic acid moiety is important for optimal receptor binding or activation. Conversely, an increase in potency, though less likely, could indicate a more favorable interaction with the receptor binding pocket.
The data generated from these studies will provide valuable insights into the structure-activity relationship of TP receptor agonists and will establish a foundation for the further development of novel U-46619 analogs with tailored pharmacological profiles.
IV. References
-
Bio/Data Corporation. U-46619 TX A2.
-
MedChemExpress. U-46619 (9,11-Methanoepoxy PGH2) | TXA2 Agonist.
-
Percie du Sert, N., et al. (2008). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. European Journal of Pharmacology, 601(1-3), 138-144.
-
Trachte, G. J. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. Journal of Pharmacology and Experimental Therapeutics, 237(2), 473-477.
-
Grokipedia. U46619.
-
Morinelli, T. A., et al. (1985). Pharmacologic characterization of human and canine thromboxane A2/prostaglandin H2 receptors in platelets and blood vessels: evidence for different receptors. Journal of Pharmacology and Experimental Therapeutics, 233(2), 418-424.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis.
-
Wilson, V., et al. (1996). Characterization of thromboxane A2/prostaglandin endoperoxide receptors in aorta. European Journal of Pharmacology, 316(2-3), 325-331.
-
Bastien, L., et al. (1993). Characterization of rat glomerular thromboxane A2 receptors: comparison to rat platelets. The American Journal of Physiology, 264(5 Pt 2), F789-F796.
-
Hanasaki, K., & Arita, H. (1988). Characterization of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors of rat platelets and their interaction with TXA2/PGH2 receptor antagonists. Biochemical Pharmacology, 37(20), 3923-3929.
-
Chen, Y. R., et al. (2013). Characterization of the Prostaglandin H2 Mimic: Binding to the Purified Human Thromboxane A2 Receptor in Solution. PLoS One, 8(1), e54958.
-
Dorn, G. W. 2nd. (1991). Characterization of thromboxane A2/prostaglandin H2 receptors in human vascular smooth muscle cells. The American Journal of Physiology, 261(1 Pt 2), H246-H253.
-
BOC Sciences. CAS 56985-40-1 (U 46619).
-
Tocris Bioscience. U 46619.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
-
Jeremy, J. Y., et al. (1985). Thromboxane A2 analogue (U-46619) stimulates vascular PGI2 synthesis. European Journal of Pharmacology, 107(2), 259-262.
-
Coppe, M. R., et al. (1980). U-46619, a stable analogue of prostaglandin H2, induces retraction of human platelet-rich plasma clots. Thrombosis Research, 18(3-4), 543-545.
-
Le, T. T., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A 2. Organic Letters, 22(13), 5082–5086.
-
Merten, C., et al. (2018). Making Glycine Methyl Ester Chiral. Angewandte Chemie International Edition, 57(40), 13313-13316.
-
Shandong Taihe Water Treatment Tech Co Ltd. (2019). Continuous synthesis method of glycine methyl ester hydrochloride. CN109988220A.
-
Miller, D. D., et al. (1988). Characterization of the inhibition of U46619-mediated human platelet activation by the trimetoquinol isomers. Evidence for endoperoxide/thromboxane A2 receptor blockade. Biochemical Pharmacology, 37(15), 3023-3033.
-
Armstrong, R. A., et al. (1986). Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thrombosis Research, 41(4), 471-481.
-
Wikipedia. (2023). Glycine methyl ester hydrochloride.
-
Anhui Huaheng Biotechnology Co Ltd. (2017). Synthesis method of L-glycine methyl ester salt product. CN106316870A.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of thromboxane A2/prostaglandin endoperoxide receptors in aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors of rat platelets and their interaction with TXA2/PGH2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 9. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
U-46619 Glycine methyl ester solubility and preparation
Topic: U-46619 Glycine Methyl Ester: Solubility, Preparation, and Technical Handling Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Application Scientists, and Drug Discovery Specialists
Solubility, Preparation, and Experimental Application[1][2]
Executive Summary & Compound Profile
U-46619 Glycine methyl ester is a specialized, lipophilic derivative of U-46619, the stable Thromboxane A2 (TXA2) mimetic. While the parent compound (U-46619) is the gold standard for studying the TP receptor (thromboxane prostanoid receptor), the glycine methyl ester variant represents a C-1 modification designed to alter pharmacokinetics, membrane permeability, and metabolic stability.
This guide addresses the critical handling requirements for this compound, specifically focusing on the solvent exchange protocol required to transition from the shipping solvent (methyl acetate) to a biological delivery vehicle.
Chemical Identity
| Property | Specification |
| Formal Name | 9,11-dideoxy-9 |
| Molecular Formula | |
| Molecular Weight | 421.6 g/mol |
| Parent Compound | U-46619 (TXA2 Mimetic) |
| Modification | C-1 carboxyl group coupled to glycine methyl ester |
| Primary Application | Lipophilic prodrug research; enzyme inhibition studies |
Solubility Profile & Solvent Compatibility[3]
The solubility of U-46619 Glycine methyl ester is heavily influenced by its lipophilic tail and the ester modification. Unlike the free acid form of U-46619, this derivative exhibits enhanced solubility in organic solvents but remains poorly soluble in aqueous buffers without modification.
Solubility Data Table
| Solvent | Solubility Limit (Approx.) | Notes |
| Methyl Acetate | >10 mg/mL | Standard Shipping Solvent. Highly volatile. Not biocompatible for direct cell use. |
| Ethanol | ~50 mg/mL | Excellent for stock solutions.[1] Purge with inert gas.[1][2] |
| DMSO | ~30 mg/mL | Standard for biological assays.[1] |
| DMF | ~30 mg/mL | Alternative to DMSO if DMSO interferes with assay. |
| PBS (pH 7.2) | ~0.5 mg/mL | Critical: Requires pre-dissolution in organic solvent first. Unstable >24h. |
Technical Insight: The glycine methyl ester moiety masks the polar carboxyl group of the parent U-46619, significantly increasing lipophilicity. This allows for better passive transport across cell membranes, potentially serving as a prodrug that intracellular esterases hydrolyze back to the active U-46619.
Protocol: Stock Solution Preparation (Solvent Exchange)
Commercially, U-46619 Glycine methyl ester is supplied as a solution in methyl acetate .[1][3][4][2] Methyl acetate is cytotoxic and must be removed before biological application. The following protocol ensures complete solvent exchange without degrading the labile prostanoid structure.
Phase A: Evaporation of Methyl Acetate
Objective: Remove the shipping solvent without oxidizing the lipid tail.
-
Preparation: Place the vial containing the U-46619 Glycine methyl ester solution on ice or a cooling block to minimize thermal degradation.
-
Nitrogen Stream: Direct a gentle stream of oxygen-free nitrogen (or argon) gas into the vial.
-
Caution: Do not use a vacuum concentrator (SpeedVac) without inert gas, as oxygen exposure can degrade the alkene bonds.
-
-
Evaporation: Continue the gas stream until the solvent is completely evaporated and a thin, oily residue remains.
Phase B: Reconstitution (Stock Solution)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Solvent Selection: Immediately add Ethanol or DMSO to the residue.[1][2]
-
Recommendation: Use anhydrous DMSO for cell culture stocks to prevent hydrolysis.
-
-
Vortexing: Vortex gently for 15–30 seconds to ensure the oil is fully solubilized.
-
Storage: Aliquot into single-use glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C .
Phase C: Aqueous Dilution (Assay Day)
Objective: Prepare the working solution for cell treatment.
-
Dilution Factor: Dilute the Stock Solution (from Phase B) into PBS or culture media.
-
Ratio Rule: Ensure the final organic solvent concentration (DMSO/Ethanol) in the assay well is <0.1% to avoid solvent toxicity.
-
Stability Warning: Aqueous solutions of U-46619 Glycine methyl ester are chemically unstable. Prepare immediately before use and discard unused aqueous portions after 24 hours.
Mechanistic Visualization: Workflow & Pathway
Figure 1: Solvent Exchange & Preparation Workflow
This workflow illustrates the critical path from the commercial vial to the biological assay, emphasizing the removal of the toxic carrier solvent.
Caption: Critical workflow for converting U-46619 Glycine Methyl Ester from shipping solvent to assay buffer.
Figure 2: Theoretical Mechanism of Action (Prodrug Hypothesis)
Unlike the parent U-46619, the glycine methyl ester variant likely requires intracellular processing or acts via altered binding kinetics.
Caption: Proposed prodrug mechanism where the ester modification facilitates entry before hydrolysis to the active agonist.
Biological Context & Safety
Physiological Effects
While U-46619 is a potent vasoconstrictor and platelet aggregator, the Glycine methyl ester derivative has no widely published biological activity data independent of its potential hydrolysis. Researchers should assume it possesses similar hazards to the parent compound upon metabolic activation:
-
Platelets: Induction of shape change and aggregation.[1][4][5][2][6][7]
-
Respiratory: Bronchoconstriction (mimicking asthma pathophysiology).
Safety Precautions
-
Handling: Always handle in a fume hood. The compound is dissolved in methyl acetate (flammable, irritant) or DMSO (penetrates skin, carrying the drug with it).
-
PPE: Nitrile gloves are mandatory. Double-gloving is recommended when handling DMSO stocks.
References
-
Cayman Chemical. U-46619 Glycine methyl ester Product Information.[1] Item No. 10010522.[1]
-
Coleman, R.A., et al. (1981).[3] "Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations."[8][3][4] British Journal of Pharmacology, 73(3), 773-778.[3]
-
Abramovitz, M., et al. (2000).[1] "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs."[1][3] Biochimica et Biophysica Acta, 1483(2), 285-293.[1][3]
-
Santa Cruz Biotechnology. U-46619 Glycine methyl ester.[5][9]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. caymanchem.com [caymanchem.com]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U46619 | Hart Biologicals [hartbio.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 9. U-46619 Glycine methyl ester | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-depth Technical Guide to the Thromboxane A₂ Receptor Agonist U-46619 and its Glycine Methyl Ester Analogue
A Comparative Analysis for Researchers and Drug Development Professionals
Abstract
U-46619 is a potent and stable synthetic analogue of the prostaglandin endoperoxide PGH₂, widely utilized in biomedical research as a selective thromboxane A₂ (TXA₂) receptor agonist. Its robust pharmacological profile has made it an invaluable tool for elucidating the physiological and pathophysiological roles of the thromboxane prostanoid (TP) receptor. This technical guide provides a comprehensive overview of the parent compound U-46619, including its mechanism of action, receptor binding kinetics, and diverse physiological effects. Furthermore, this document introduces the U-46619 glycine methyl ester derivative and, in the absence of direct comparative studies in published literature, offers a theoretical analysis of how this chemical modification may alter the compound's physicochemical properties, receptor interactions, and pharmacokinetic profile. This guide is intended to serve as a foundational resource for researchers employing these compounds in their experimental models and for professionals in drug development exploring the landscape of TP receptor modulation.
The Parent Compound: U-46619
U-46619, with the chemical name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a stable and potent mimetic of thromboxane A₂.[1][2] Unlike the endogenously produced TXA₂, which is highly unstable, U-46619's stability allows for its reliable use in a variety of in vitro and in vivo experimental settings.[3]
Mechanism of Action and Signaling Pathway
U-46619 exerts its effects by selectively binding to and activating the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor (GPCR).[1] The TP receptor is primarily coupled to Gαq, which, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade culminates in a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and cell proliferation.[4]
The activation of the TP receptor by U-46619 has also been shown to stimulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK-1 and ERK-2, and the Rho/Rho-kinase pathway, which plays a role in Ca²⁺ sensitization of the contractile apparatus in smooth muscle cells.[5]
Caption: U-46619 Signaling Pathway via the TP Receptor.
Physicochemical and Pharmacological Properties of U-46619
| Property | Value | References |
| Molecular Formula | C₂₁H₃₄O₄ | [1] |
| Molecular Weight | 350.5 g/mol | [1] |
| CAS Number | 56985-40-1 | [1] |
| EC₅₀ (Platelet Shape Change) | 0.035 µM (35 nM) | [1] |
| EC₅₀ (Platelet Aggregation) | 82 nM (human) | [6] |
| Receptor Binding (Kd) | 108 nM (human platelets) | [7] |
Key Physiological Effects
-
Platelet Aggregation: U-46619 is a potent inducer of platelet shape change and aggregation, making it a standard reagent in platelet function studies.[6] This process is largely mediated by the release of ADP from platelet-dense granules.[6]
-
Vasoconstriction: It causes potent contraction of vascular smooth muscle in a wide range of blood vessels, including coronary, pulmonary, and renal arteries. This effect is utilized in experimental models of hypertension and vasospasm.
-
Smooth Muscle Contraction: Beyond vascular smooth muscle, U-46619 also contracts other smooth muscle tissues, such as those in the respiratory tract.[1]
-
Norepinephrine Release: Studies have shown that U-46619 can potentiate the release of norepinephrine from adrenergic nerves, indicating a role in modulating sympathetic nervous system activity.[8]
The Analogue: U-46619 Glycine Methyl Ester
U-46619 Glycine methyl ester is a derivative of the parent compound where the carboxylic acid group at the C-1 position is conjugated to a glycine methyl ester moiety.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₂₄H₃₉NO₅ | [9] |
| Molecular Weight | 421.6 g/mol | [9] |
Theoretical Comparative Analysis
As of early 2026, there are no published reports detailing the biological activity of U-46619 glycine methyl ester.[9] However, based on fundamental principles of medicinal chemistry, we can postulate the potential impact of this modification. The addition of the glycine methyl ester group at the C-1 position may uniquely alter its properties.[9]
2.2.1. Potential as a Prodrug and Altered Pharmacokinetics
The esterification of the carboxylic acid group in U-46619 with glycine methyl ester likely increases the lipophilicity of the molecule. This modification could allow U-46619 glycine methyl ester to function as a prodrug.[9] Increased lipophilicity can enhance membrane permeability, potentially leading to improved absorption and distribution into tissues, including the ability to cross the blood-brain barrier. Once inside the cell, endogenous esterases could cleave the ester bond, releasing the active parent compound, U-46619. This prodrug strategy could alter the pharmacokinetic profile, potentially leading to a different onset and duration of action compared to the parent compound.
2.2.2. Altered Receptor Binding and Selectivity
The carboxylic acid group of prostaglandins and their analogues is a critical pharmacophore for binding to prostanoid receptors. Modifying this group with a glycine methyl ester will undoubtedly alter the interaction with the TP receptor binding pocket.[9] This could result in:
-
Reduced Affinity: The bulky glycine methyl ester group may sterically hinder optimal binding to the TP receptor, leading to a lower affinity compared to U-46619.
-
Altered Selectivity: The modification could change the binding profile of the molecule, potentially leading to interactions with other prostanoid receptors or even non-prostanoid receptors.
-
Unique Agonist/Antagonist Properties: While U-46619 is a full agonist, the glycine methyl ester derivative could exhibit partial agonism or even antagonistic properties, depending on how the modification affects the conformational changes in the receptor upon binding.
The glycine methyl ester derivative could also serve as a tool to investigate the inhibition of various enzymes involved in the arachidonic acid metabolic pathway.[9]
Caption: Theoretical Impact of Glycine Methyl Ester Conjugation.
Experimental Protocols
The following are generalized protocols for studying the effects of U-46619. These would require optimization for specific experimental systems.
In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregometry:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add a baseline reading for 1-2 minutes.
-
Introduce a working solution of U-46619 (or the glycine methyl ester analogue) to the PRP at various concentrations.
-
Record the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of maximal aggregation for each concentration.
-
Plot a dose-response curve and determine the EC₅₀ value.
-
In Vitro Smooth Muscle Contraction (Aortic Ring Assay)
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to assess tissue viability.
-
After washing and returning to baseline, add cumulative concentrations of U-46619 to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal KCl-induced contraction.
-
Construct a concentration-response curve and calculate the EC₅₀ and Emax values.
-
Conclusion and Future Directions
U-46619 remains a cornerstone pharmacological tool for investigating the multifaceted roles of the TP receptor. Its well-characterized pro-aggregatory and vasoconstrictive properties provide a robust foundation for a wide array of research applications. The U-46619 glycine methyl ester analogue presents an intriguing modification that, while currently uncharacterized in the literature, holds the potential for altered pharmacokinetic and pharmacodynamic properties.
Future research is warranted to experimentally validate the theoretical considerations presented in this guide. Direct comparative studies on the receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profiles of U-46619 and its glycine methyl ester derivative would be highly valuable. Such studies would not only elucidate the structure-activity relationship of this class of compounds but could also open new avenues for the development of novel TP receptor modulators with tailored therapeutic properties.
References
-
U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity - BioCrick. (n.d.). Retrieved February 22, 2026, from [Link]
-
U-46619 TX A2 - Bio/Data Corporation. (n.d.). Retrieved February 22, 2026, from [Link]
- Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. (2008). Naunyn-Schmiedeberg's Archives of Pharmacology, 378(6), 625-633.
- Kattelman, E. J., Venton, D. L., & Le Breton, G. C. (1986). Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thrombosis Research, 41(4), 471–481.
- Dorn, G. W. (1997).
- Trachte, G. J. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 473–477.
-
Increased stimulation of the TP receptor with the agonist U46619 or... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
- Coleman, R. A., Humphrey, P. P., Kennedy, I., Levy, G. P., & Lumley, P. (1981). Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations. British Journal of Pharmacology, 73(3), 773–778.
- Schilling, W. P., & Mikkelsen, R. B. (1992). U-46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery. The American Journal of Physiology, 262(3 Pt 1), C708–C713.
- Crichton, C. A., Templeton, A. G., McGrath, J. C., & Smith, G. L. (1993). Thromboxane A2 analogue, U-46619, potentiates calcium-activated force in human umbilical artery. The American Journal of Physiology, 264(6 Pt 2), H1878–H1883.
- Morinelli, T. A., Oatis, J. E., Okwu, A. K., Mais, D. E., Mayeux, P. R., Sasaki, A., & Halushka, P. V. (1989). Synthesis, stability, and biological studies of fluorinated analogues of thromboxane A2.
-
U-46619 Glycine methyl ester | C24H39NO5 | CID 53394702 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]
- Foka, I., & Armstrong, P. C. (2018). Thromboxane-mimetic U46619 causes depressor responses in anaesthetized rats. Journal of Pharmacy and Pharmacology, 70(1), 107-114.
- Matsuoka, T., & Narumiya, S. (2000). U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro. Japanese Journal of Pharmacology, 82(3), 226–231.
Sources
- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced thromboxane receptor affinity and vasoconstrictor responses in placentae from diabetic pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Unlocking Enhanced Delivery: A Technical Guide to U-46619 Glycine Methyl Ester as a Lipophilic Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619, a stable synthetic analog of prostaglandin H2, is a potent thromboxane A2 (TP) receptor agonist widely utilized in research to investigate platelet aggregation, vasoconstriction, and other physiological processes mediated by the TP receptor.[1][2] However, its inherent polarity can limit its pharmacokinetic profile, particularly its ability to cross biological membranes. This technical guide explores the potential of a lipophilic prodrug strategy, specifically the synthesis and evaluation of U-46619 glycine methyl ester, to enhance its delivery and efficacy. By masking the carboxylic acid moiety, this prodrug approach aims to increase lipophilicity, thereby improving membrane permeability and potentially altering its pharmacokinetic and pharmacodynamic properties.[3][4] This document provides a comprehensive overview of the rationale, synthesis, characterization, and evaluation of this novel compound, offering a roadmap for researchers in the field.
Introduction: The Rationale for a Lipophilic Prodrug of U-46619
U-46619 is a cornerstone tool in cardiovascular and physiological research due to its selective agonism at the thromboxane A2 (TP) receptor.[5][6] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that plays a crucial role in hemostasis and vascular tone.[2][7] The physiological effects of U-46619 are potent and well-characterized, including the induction of platelet shape change and aggregation, as well as the contraction of vascular smooth muscle.[1][8]
Despite its utility, the carboxylic acid group in U-46619's structure imparts a degree of polarity that can hinder its passage across lipid-rich biological membranes. This can impact its absorption, distribution, and ultimately, its effectiveness in certain experimental models. The concept of a prodrug, an inactive or less active derivative that is converted to the active parent drug in vivo, offers a compelling strategy to overcome this limitation.[3][9]
A lipophilic prodrug approach, in particular, aims to increase the molecule's affinity for lipid environments.[10] By transiently masking the polar carboxylic acid group with a lipophilic promoiety, the overall lipophilicity of the molecule can be increased.[4] This modification is designed to be reversible, with endogenous enzymes, such as esterases, cleaving the promoiety to release the active U-46619 at or near its site of action.[11][12]
The chosen promoiety for this guide is glycine methyl ester. Amino acid esters are attractive candidates for prodrug design as they can enhance solubility and permeability.[12][] Glycine is the simplest amino acid, and its methyl ester provides a balance of increased lipophilicity and susceptibility to enzymatic hydrolysis.[14][15]
This guide will delve into the technical aspects of designing, synthesizing, and evaluating U-46619 glycine methyl ester as a potential lipophilic prodrug.
Synthesis and Characterization of U-46619 Glycine Methyl Ester
The synthesis of U-46619 glycine methyl ester involves the esterification of the carboxylic acid group of U-46619 with glycine methyl ester. A common synthetic route would involve the activation of the carboxylic acid of U-46619, for example, by converting it to an acid chloride, followed by reaction with glycine methyl ester hydrochloride in the presence of a base.[14]
Proposed Synthetic Workflow
Sources
- 1. biodatacorp.com [biodatacorp.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chemimpex.com [chemimpex.com]
Methodological & Application
High-Precision Application Note: U-46619 Glycine Methyl Ester in Platelet Aggregation Assays
[1]
Executive Summary & Technical Context
U-46619 Glycine methyl ester (Cayman Item No. 10010522) is a C-1 modified analog of the classic Thromboxane A2 (TXA2) mimetic, U-46619.[1][2] Unlike the parent compound, which is a free carboxylic acid, the glycine methyl ester moiety renders this molecule a lipophilic prodrug .[1]
Critical Distinction: While standard U-46619 is the gold standard for directly activating the TP receptor (Thromboxane Prostanoid receptor), the glycine methyl ester variant is designed to alter pharmacokinetics, membrane permeability, and distribution.[2]
Experimental Challenge: There are currently no published reports definitively characterizing the biological activity of this specific ester in human platelets.[1][3] Therefore, this protocol is designed not merely as a routine assay, but as a functional validation and characterization workflow . It assumes the researcher aims to determine if the ester modification retains TP agonist activity or requires intracellular hydrolysis to the parent acid to function.[1]
Part 1: Chemical Handling & Solvent Exchange (The "Death" Variable)
The most common cause of assay failure with U-46619 derivatives is solvent toxicity. Both U-46619 and its Glycine methyl ester derivative are typically supplied in Methyl Acetate .[1]
-
Risk: Methyl acetate is cytotoxic and will inhibit platelet aggregation or cause shape change artifacts even at trace concentrations (0.1%).
-
Requirement: You must perform a solvent exchange before the biological assay.[3][4]
Solvent Exchange Protocol
-
Nitrogen Evaporation:
-
Reconstitution (The "Working Stock"):
-
Aqueous Dilution (Just-in-Time):
Part 2: Light Transmission Aggregometry (LTA) Protocol
Experimental Design Strategy
Since this is a derivative compound, you must run a comparative potency assay against the parent U-46619.[1]
-
Positive Control: U-46619 (Parent Acid) at EC80 (typically 1–2 µM).[1]
-
Negative Control: Vehicle (DMSO final concentration < 0.1%).[1]
-
Test Compound: U-46619 Glycine methyl ester (Dose range: 10 nM – 10 µM).[1]
Reagents & Buffer Composition
| Component | Concentration | Function |
| Tyrode's Buffer | pH 7.4 | Physiological carrier.[1] |
| Human PRP | 250,000/µL | Platelet Rich Plasma (adjusted count).[1] |
| U-46619 (Parent) | 1 mM Stock | Reference Agonist.[5] |
| U-46619 Gly-Me Ester | 1 mM Stock | Test Agonist.[1] |
| Indomethacin | 10 µM | Optional: Blocks endogenous COX-1 to isolate TP receptor effects.[1] |
Step-by-Step Workflow
1. Blood Collection & PRP Preparation[1]
-
Draw: Collect whole blood into 3.2% Sodium Citrate (1:9 ratio). Avoid heparin (can induce spontaneous aggregation).[1]
-
Spin 1: Centrifuge at 200 x g for 15 minutes (no brake).
-
Harvest: Carefully pipette the upper supernatant (PRP).[1] Leave 0.5 cm of plasma above the buffy coat to avoid leukocyte contamination.[1]
-
Spin 2 (PPP): Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet Poor Plasma (PPP) for the aggregometer baseline (100% transmission).
2. Aggregometer Setup
-
Temperature: Set heating block to 37°C .
-
Stir Speed: 1200 rpm (standard) or 1000 rpm.
-
Blanking: Insert PPP cuvette to set 100% light transmission. Insert PRP cuvette to set 0% light transmission.[1]
3. Agonist Addition & Measurement
-
Incubation: Incubate PRP (450 µL) in the cuvette for 2 minutes at 37°C to equilibrate.
-
Addition: Add 5–50 µL of the U-46619 Glycine methyl ester working solution.[1]
-
Crucial: Keep the volume of agonist added <10% of total volume to avoid dilution errors.[1]
-
-
Recording: Record aggregation for minimum 6 minutes .
-
Note: Prodrugs may show a "lag phase" if hydrolysis by plasma esterases is required to activate the compound.[1]
-
4. Data Interpretation
Part 3: Mechanistic Visualization
Signaling Pathway: TP Receptor Activation
The diagram below illustrates the pathway U-46619 (and potentially its ester) utilizes to induce aggregation.[1][3][4] The ester may require hydrolysis (dotted line) to fully engage the receptor if the steric bulk of the glycine moiety interferes with the orthosteric binding site.[1]
Caption: Signal transduction pathway for U-46619. The Glycine Methyl Ester may act directly or require esterase conversion to the parent acid.[1]
Experimental Workflow: Solvent Exchange & Assay
This diagram details the critical preparation steps to avoid methyl acetate toxicity.
Caption: Critical solvent exchange workflow to remove cytotoxic methyl acetate prior to platelet exposure.
Part 4: Expected Results & Troubleshooting
Comparative Data Table (Hypothetical)
Since specific biological data is unpublished, the table below outlines the expected differences if the compound acts as a lipophilic prodrug.
| Parameter | U-46619 (Parent) | U-46619 Glycine Methyl Ester |
| Solubility (PBS) | ~2 mg/mL | ~0.5 mg/mL (More Lipophilic) |
| Onset of Action | Immediate (< 10 sec) | Delayed (if hydrolysis needed) or Immediate |
| Potency (EC50) | ~80–150 nM (Aggregation) | Likely Higher (Lower potency) due to steric hindrance |
| Membrane Crossing | Moderate | Enhanced (Ester modification) |
| Primary Utility | Standard Agonist | Intracellular delivery / Prodrug studies |
Troubleshooting Guide
-
No Aggregation Observed:
-
Cause 1: Incomplete solvent removal (Methyl acetate toxicity).
-
Cause 2:[1][6] The ester modification prevents binding to the TP receptor, and the PRP lacks sufficient esterase activity to hydrolyze it within the assay window (5 mins).[1]
-
Solution: Pre-incubate the ester with PRP for 10–20 minutes before adding a threshold dose of a secondary agonist (e.g., ADP) to see if it "primes" the platelets.
-
-
Precipitation:
-
The ester is less soluble in water than the parent. Ensure the final DMSO concentration is 0.1% and vortex vigorously upon dilution in PBS.
-
-
Variable Results:
-
Platelet esterase activity varies between donors. Always run a standard U-46619 control for normalization.[1]
-
References
-
Abramovitz, M., et al. (2000).[1][3][7] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs.[1][3][6][7] Biochimica et Biophysica Acta, 1483(2), 285-293.[1][3][6][7] Retrieved from [Link]
-
Coleman, R.A., et al. (1981).[1] Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[1][6] British Journal of Pharmacology, 73(3), 773-778.[1][6] Retrieved from [Link]
-
PubChem. (n.d.).[1] U-46619 Glycine methyl ester (Compound CID 53394702).[1][8] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. U-46619 Glycine methyl ester | C24H39NO5 | CID 53394702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: U-46619 in In Vitro Cell Culture
Introduction: Understanding U-46619 and its Role in Cellular Signaling
U-46619 is a stable synthetic analog of the highly labile endoperoxide prostaglandin H2 (PGH2)[1][2]. It functions as a potent and selective agonist for the Thromboxane A2 (TXA2) receptor, also known as the TP receptor[2][3][4]. In physiological systems, TXA2 is a powerful mediator of vasoconstriction and platelet aggregation[2][5]. Due to the extremely short half-life of native TXA2, U-46619 serves as an indispensable pharmacological tool, providing researchers with a reliable means to investigate TP receptor-mediated signaling pathways in a controlled in vitro environment[6].
Activation of the TP receptor, a G-protein coupled receptor (GPCR), by U-46619 initiates a cascade of intracellular events. The receptor primarily couples to Gq and G12/13 proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC)[7]. This pathway is central to processes like smooth muscle contraction and platelet shape change[1][3].
-
G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK)[3][8]. This pathway is crucial for Ca2+ sensitization in smooth muscle and contributes to the sustained contractile response[8].
-
MAPK Pathway: Downstream of these initial events, U-46619 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p38MAPK and ERK1/2, influencing processes like cell differentiation and inflammatory responses[3][4][5][9].
These signaling cascades make U-46619 a versatile tool for studying a wide range of physiological and pathophysiological processes, including hemostasis, thrombosis, hypertension, and neuroinflammation[5][7][9].
Caption: Workflow for U-46619-induced platelet aggregation assay.
Step-by-Step Methodology
-
PRP and PPP Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[10]
-
Centrifuge at 150-200 x g for 15 minutes at room temperature to obtain PRP. Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which serves as the 100% aggregation blank.[10]
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust with PPP to a standardized concentration (typically 2.5 - 3.0 x 10⁸ platelets/mL). This ensures consistency between experiments.
-
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.[10]
-
Place a cuvette with PPP to set the 100% light transmission baseline.
-
Place a cuvette with the adjusted PRP to set the 0% transmission baseline.
-
-
Aggregation Measurement:
-
Pipette 450 µL of adjusted PRP into a test cuvette with a small magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Move the cuvette to the recording well. Start the stirrer and record a stable baseline for 1-2 minutes.
-
Add 50 µL of U-46619 working solution to achieve the desired final concentration. Typical final concentrations range from 10 nM to 1 µM.[3]
-
Record the change in light transmission for 5-10 minutes or until the aggregation curve plateaus.
-
-
Controls (Self-Validating System):
-
Negative Control: Add the vehicle (e.g., PBS with a final DMSO concentration matching the highest U-46619 dose) to PRP. No aggregation should occur.
-
Positive Control: Use a known agonist like ADP or collagen to confirm platelet viability and responsiveness.
-
Specificity Control: Pre-incubate PRP with a specific TP receptor antagonist, such as SQ-29548 (typically 1-10 µM), for 5-10 minutes before adding U-46619.[11][12][13] The antagonist should abolish or significantly inhibit the U-46619-induced aggregation, confirming the response is TP receptor-mediated.
-
Expected Results & Data Interpretation
-
Concentration-Response: U-46619 induces platelet aggregation in a concentration-dependent manner. The EC50 (the concentration that produces 50% of the maximal response) for human platelet aggregation is typically in the range of 80-150 nM.[1]
-
Curve Analysis: The output is a curve showing % aggregation over time. Key parameters to quantify are the maximum aggregation (%), the slope (rate of aggregation), and the area under the curve (AUC).
Application Protocol 2: Calcium Flux Assay in Recombinant Cells
This protocol describes how to measure U-46619-stimulated intracellular calcium mobilization in a recombinant cell line (e.g., HEK293) stably expressing the human TP receptor. The assay uses a calcium-sensitive fluorescent dye that increases in intensity upon binding to Ca²⁺.[14]
Step-by-Step Methodology
-
Cell Plating:
-
Seed HEK293-TP cells into a black, clear-bottom 96-well or 384-well microplate. Culture until they form a confluent monolayer (typically 24-48 hours).
-
Rationale: A confluent monolayer ensures a robust and uniform signal. Black plates minimize well-to-well crosstalk and background fluorescence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM, Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES.
-
The buffer may also contain probenecid (typically 2.5 mM), an anion-exchange inhibitor that prevents the cells from pumping the dye out, thereby improving signal retention.[14]
-
Aspirate the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Rationale: The "AM" ester group makes the dye cell-permeable. Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye.
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's injector will automatically add the U-46619 solution to the wells.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (initial peak and subsequent plateau).
-
-
Controls (Self-Validating System):
-
Negative Control: Inject vehicle buffer to determine the baseline fluorescence and any mechanical artifacts from the injection.
-
Positive Control: Use a known GPCR agonist that signals through Gq, such as ATP (for endogenous P2Y receptors in HEK293 cells), or ionomycin, a calcium ionophore, to confirm cell viability and dye loading.
-
Specificity Control: Pre-treat cells with a TP receptor antagonist (e.g., SQ-29548) before adding U-46619 to demonstrate receptor-specific signaling.[9]
-
Untransfected Control: Use the parental HEK293 cell line (not expressing the TP receptor) and stimulate with U-46619. No response should be observed.
-
Expected Results & Data Interpretation
-
Calcium Transient: Upon stimulation with U-46619, a rapid increase in intracellular fluorescence will be observed, which peaks within seconds and then slowly declines to a sustained plateau above the baseline.
-
Concentration-Response: The peak fluorescence intensity will be dependent on the U-46619 concentration. The EC50 for U-46619-induced calcium flux in HEK293-TP cells is typically in the low nanomolar range (e.g., ~56 nM).[15]
-
Data Analysis: Data is typically normalized to the baseline fluorescence (as RFU - Relative Fluorescence Units or F/F₀). The peak response or the area under the curve is plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve from which the EC50 can be calculated.
| Assay Parameter | Typical Concentration Range | Expected EC50 | Key Cell Type(s) |
| Platelet Shape Change | 1 nM - 100 nM | ~5 - 7 nM [1] | Human, Rat, Rabbit Platelets |
| Platelet Aggregation | 10 nM - 10 µM | ~80 - 150 nM (Human) [1][3] | Human, Rat, Rabbit Platelets |
| Calcium Flux | 1 nM - 10 µM | ~400 nM (VSMC),[16] ~56 nM (HEK293-TP) [15] | VSMCs, HEK293-TP cells |
| ERK/MAPK Activation | 100 nM - 10 µM | Concentration-dependent increase [9] | BV2 Microglia, HEK293-TP cells |
| Vascular Contraction | 1 nM - 1 µM | ~50 nM (Rat Caudal Artery) [8] | Vascular Smooth Muscle |
References
-
Bio/Data Corporation. U-46619 TX A2 Product Data Sheet. Bio/Data Corporation. [Link]
-
Gao, L., et al. (2016). Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway. Frontiers in Cellular Neuroscience, 10:20. [Link]
-
Percie du Sert, N., et al. (2008). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. European Journal of Pharmacology, 601(1-3):138-44. [Link]
-
Miyamoto, A., et al. (2012). Analysis of a new signaling pathway involved in thromboxane A2 receptor-mediated vascular contraction. Journal of Pharmacological Sciences, 119(1):93-101. [Link]
-
Trachte, G. J. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. The Journal of Pharmacology and Experimental Therapeutics, 237(2):473-7. [Link]
-
Grokipedia. (n.d.). U46619. Grokipedia. [Link]
-
Rung-seevijitprapap, W., et al. (2016). In vitro pharmacological evaluation of multitarget agents for thromboxane prostanoid receptor antagonism and COX-2 inhibition. Pharmacological Research, 103:217-25. [Link]
-
Sachinidis, A., et al. (1997). Thromboxane A2 and Vascular Smooth Muscle Cell Proliferation. Hypertension, 29(3):771-80. [Link]
-
Gresele, P., et al. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British Journal of Clinical Pharmacology, 31(5):545-53. [Link]
-
Taylor & Francis Online. (n.d.). Thromboxane receptor – Knowledge and References. Taylor & Francis Online. [Link]
-
Hart Biologicals. (n.d.). U46619. Hart Biologicals. [Link]
-
Wikipedia. (n.d.). U46619. Wikipedia. [Link]
-
Kent, R. S., et al. (1987). Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced /sup 45/calcium efflux. Journal of Cardiovascular Pharmacology, 9(6):708-13. [Link]
-
Al-gafari, O., et al. (2018). 41 Validation of Thromboxane A2 Analogue U46619 in Whole Blood Platelet Aggregation to Diagnose Platelet Disorders. American Journal of Clinical Pathology, 149(Supplement_1):S19. [Link]
-
Patscheke, H., & Stegmeier, K. (1990). Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. Stroke, 21(12 Suppl):IV139-42. [Link]
-
Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
-
Patscheke, H., & Stegmeier, K. (1990). Thromboxane A2/Prostaglandin H2 Receptor Antagonists. Stroke, 21(Suppl IV):IV-139-IV-142. [Link]
-
Chan, M. V., & Warner, T. D. (2012). Platelet responses to the thromboxane A₂ analogue, U-46619, in human whole blood: a role for plasma components. Platelets, 23(5), 404-8. [Link]
-
Hart Biologicals. (n.d.). IMPACT U46619. Hart Biologicals. [Link]
-
BioCrick. (n.d.). U 46619. BioCrick. [Link]
-
Wilson, C., et al. (2005). Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697. Biochemical Journal, 389(Pt 3):763-74. [Link]
-
D'Angelo, D. D., et al. (1994). A, representative analog tracing of U46619-induced increases in... ResearchGate. [Link]
-
Beck, F., et al. (2020). Impaired Thromboxane A2 analogue U46619-induced platelet aggregation... ResearchGate. [Link]
-
Minami, K., et al. (2000). U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro. Japanese Journal of Pharmacology, 82(3):250-3. [Link]
-
Olanoff, L. S., et al. (1984). Thromboxane A2 analogue (U-46619) stimulates vascular PGI2 synthesis. Prostaglandins, 27(4):583-93. [Link]
Sources
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. U46619 | Hart Biologicals [hartbio.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced /sup 45/calcium efflux (Journal Article) | OSTI.GOV [osti.gov]
Application Note: A Comprehensive Guide to Measuring TP Receptor Activation Using U-46619 and its Analogs
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring the activation of the Thromboxane A2 receptor (TP receptor). We focus on the use of U-46619, a stable and potent TP receptor agonist, and introduce its derivative, U-46619 Glycine methyl ester, as a tool for investigating TP receptor signaling. This guide explains the underlying signaling pathways, offers a comparative analysis of various assay formats, and provides detailed, field-proven protocols for robust and reproducible measurement of TP receptor activation.
Introduction: The Thromboxane A2 Receptor (TP Receptor)
The Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor, is a G-protein coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathophysiological processes.[1] As a member of the prostanoid receptor family, it is the primary target of the potent but highly unstable arachidonic acid metabolite, Thromboxane A2.[2] The activation of the TP receptor is central to hemostasis, vasoconstriction, and smooth muscle contraction.[3][4] Consequently, dysregulation of TP receptor signaling is implicated in a range of cardiovascular diseases, including thrombosis, hypertension, and atherosclerosis, as well as in cancer progression and metastasis.[1][2]
In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1][2] While they share the same ligand-binding domain, their differing cytoplasmic tails suggest potential for distinct signaling and regulatory functions.[2] The primary signaling cascade initiated by TP receptor activation involves coupling to Gq proteins, which in turn activates Phospholipase C (PLC).[4][5] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of Protein Kinase C (PKC), respectively.[4] Additionally, the TP receptor can couple to G13, leading to the activation of the Rho signaling pathway, which is involved in cell contraction and migration.[5][6]
Given its therapeutic relevance, the TP receptor is a significant target for drug discovery. Accurate and robust methods to quantify its activation are therefore essential for screening new chemical entities and characterizing their pharmacological profiles.
The Pharmacological Tool: U-46619 and U-46619 Glycine Methyl Ester
Due to the inherent instability of Thromboxane A2 (half-life of approximately 30 seconds in aqueous solution), stable synthetic analogs are indispensable for in vitro and in vivo studies.[2][7][8]
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent, selective agonist of the TP receptor.[3][4] It effectively mimics the biological effects of TXA2, inducing platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4] Its stability and well-characterized pharmacology, including known EC50 values for various cellular responses, make it the gold standard for interrogating TP receptor function.[3][9][10]
U-46619 Glycine methyl ester is a derivative of U-46619 with a modification at the C-1 position.[11] This modification may render it a more lipophilic prodrug form of U-46619, which could alter its distribution, cell permeability, and pharmacokinetic properties.[11] While less characterized than its parent compound, U-46619 Glycine methyl ester presents an interesting tool for researchers exploring different delivery strategies or investigating the structure-activity relationships at the TP receptor.[11][12] Researchers using this analog should be aware that its potency and efficacy may differ from U-46619, necessitating independent characterization.
TP Receptor Signaling Pathways
Understanding the downstream signaling cascades of the TP receptor is fundamental to selecting an appropriate assay for measuring its activation. The primary pathways are Gq/11 and G12/13.
Figure 1: TP Receptor Signaling Pathways. Agonist binding to the TP receptor activates Gq and G13 proteins, leading to downstream signaling cascades.
Methodologies for Measuring TP Receptor Activation
Several robust methods are available to quantify the activation of Gq-coupled receptors like the TP receptor. The choice of assay depends on the specific research question, required throughput, and available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Calcium Flux Assay | Measures the transient increase in intracellular calcium ([Ca2+]i) following Gq activation and IP3-mediated release from the ER.[13][14] | High temporal resolution, suitable for HTS, relatively inexpensive.[13][15] | Signal is transient, can be prone to artifacts from compounds that interfere with calcium signaling directly.[16] | Fluorescence intensity over time. |
| IP-One (IP1) Assay | Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[16][17] | Stable endpoint signal, less prone to artifacts than calcium assays, suitable for HTS.[18] | Indirect measure of IP3, may be less sensitive for detecting very rapid or weak signals. | HTRF Signal (Ratio of 665nm/620nm). |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of a calcium-responsive element like NFAT.[19][20] | High sensitivity, endpoint assay, can be multiplexed to study multiple pathways.[19][21] | Indirect and delayed readout of receptor activation, requires genetically modified cells.[20] | Luminescence or fluorescence. |
Experimental Protocols
The following protocols are designed to be self-validating systems. They include controls and steps that ensure data integrity and reproducibility. These protocols are based on established methodologies and should be optimized for the specific cell line and experimental conditions.
Protocol 1: Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based assay to measure the rapid increase in intracellular calcium upon TP receptor stimulation.[22]
Figure 2: Calcium Flux Assay Workflow. A streamlined process for measuring agonist-induced calcium mobilization.
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TPα, platelets, or vascular smooth muscle cells)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)
-
U-46619 or U-46619 Glycine methyl ester stock solution (in DMSO)
-
TP receptor antagonist (e.g., SQ 29548) for control experiments
-
Ionomycin (positive control)
-
Assay Buffer (e.g., HHBS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Preparation:
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Add an equal volume of the dye-loading solution to each well containing the cells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[22]
-
-
Compound Preparation:
-
Prepare a 2X or higher concentration series of U-46619 or U-46619 Glycine methyl ester in assay buffer.
-
For antagonist experiments, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.
-
-
Measurement:
-
Program the plate reader to measure fluorescence (e.g., Ex: 490 nm, Em: 525 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the agonist solution and continue recording for an additional 60-120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: IP-One HTRF Assay
This protocol details the measurement of IP1 accumulation, a stable marker of Gq activation, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[16][17][18]
Materials:
-
Cells expressing the TP receptor
-
White 96- or 384-well microplates
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer with LiCl)
-
U-46619 or U-46619 Glycine methyl ester stock solution
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in the stimulation buffer provided in the kit.
-
Distribute the cell suspension into the wells of the microplate.
-
-
Agonist Stimulation:
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to all wells as per the kit's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced. A decrease in the HTRF ratio indicates TP receptor activation.[17]
-
Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: NFAT Reporter Gene Assay
This protocol describes how to measure TP receptor activation by quantifying the expression of a reporter gene (luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, which is activated by calcium signaling.[20][24]
Figure 3: Reporter Gene Assay Workflow. A multi-step process linking receptor activation to a luminescent readout.
Materials:
-
Host cell line (e.g., HEK293)
-
Expression plasmid for the TP receptor
-
Reporter plasmid containing a luciferase gene downstream of an NFAT response element (e.g., pGL4.29[NFAT-RE/luc2P])
-
Transfection reagent
-
White, clear-bottom 96-well microplates
-
U-46619 or U-46619 Glycine methyl ester stock solution
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Transfection:
-
Co-transfect the host cells with the TP receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After transfection (e.g., 24 hours), plate the cells into 96-well plates and allow them to attach and recover.
-
-
Agonist Stimulation:
-
Treat the cells with a serial dilution of U-46619 or U-46619 Glycine methyl ester.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C to allow for transcription and translation of the luciferase enzyme.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol, which lyses the cells and provides the substrate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Conclusion and Best Practices
Measuring TP receptor activation is a critical step in cardiovascular and oncology drug discovery. The stable agonist U-46619 provides a reliable tool for these investigations, while its derivative, U-46619 Glycine methyl ester, offers an alternative for specialized applications. The choice between calcium flux, IP-One, and reporter gene assays should be guided by the specific experimental goals, balancing the need for temporal resolution, signal stability, and throughput. By following the detailed protocols and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of TP receptor pharmacology.
Best Practices:
-
Cell Line Validation: Ensure the chosen cell line expresses functional TP receptors at a suitable level for the selected assay.
-
Agonist Quality: Use high-purity U-46619 or its analogs. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Controls are Key: Always include positive controls (e.g., ionomycin for calcium assays, a known potent agonist) and negative controls (vehicle only) to validate each assay plate.
-
Antagonist Confirmation: To confirm that the observed signal is specifically mediated by the TP receptor, demonstrate that it can be blocked by a known TP receptor antagonist.
-
Dose-Response Curves: Always perform full dose-response curves to accurately determine key pharmacological parameters like EC50 and Emax.
References
-
Eriksson, B. I., et al. (2021). The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Journal of Hematology & Oncology, 14(1), 1-15. [Link]
-
Bio/Data Corporation. (n.d.). U-46619 TX A2. Retrieved from [Link]
-
Gardiner, P. J., & Jones, R. L. (2008). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. European Journal of Pharmacology, 601(1-3), 135-141. [Link]
-
Zhao, H., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 80-86. [Link]
-
Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]
-
Li, D., et al. (2004). Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration. Circulation Research, 95(3), 304-312. [Link]
-
Lupino, E., et al. (2022). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. International Journal of Molecular Sciences, 23(19), 11139. [Link]
-
WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
Reactome. (n.d.). Thromboxane signalling through TP receptor. Retrieved from [Link]
-
Grokipedia. (n.d.). U46619. Retrieved from [Link]
-
Creative Bioarray. (n.d.). IP3/IP1 Assay. Retrieved from [Link]
-
Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89-99. [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Altiere, R. J., & Kiritsy-Roy, J. A. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 473-477. [Link]
-
Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994. [Link]
-
Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
Huang, W. C., & Chen, C. C. (2014). Thromboxane A2 receptor α promotes tumor growth through an autoregulatory feedback pathway. Carcinogenesis, 35(3), 630-639. [Link]
-
PubMed. (2017). Reporter gene assays for investigating GPCR signaling. Retrieved from [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 633. [Link]
-
Garland, C. J., et al. (2011). Increased stimulation of the TP receptor with the agonist U46619 or... [Diagram]. ResearchGate. Retrieved from [Link]
-
Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(5), 555-564. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
BioCrick. (n.d.). U 46619. Retrieved from [Link]
-
JoVE. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of Visualized Experiments, (190). [Link]
-
Geels, M. G., et al. (2024). Protocol to quantify the activation dynamics of tumor-associated T cells in mice by functional intravital microscopy. STAR Protocols, 5(4), 103383. [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Morinelli, T. A., et al. (1989). Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets. The American Journal of Physiology, 256(5 Pt 2), H1371-H1380. [Link]
-
PubMed. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]
-
Woltornist, R., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. Organic Letters, 22(13), 5130-5134. [Link]
-
ResearchGate. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A 2. Retrieved from [Link]
-
Agilent. (n.d.). Inhibition of T Cell Receptor Signaling-Mediated Calcium Flux in T cells. Retrieved from [Link]
-
Bio-protocol. (2021). Multiplex T-cell Stimulation Assay Utilizing a T-cell Activation Reporter-based Detection System. Retrieved from [Link]
-
PubChem. (n.d.). U-46619 Glycine methyl ester. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. Retrieved from [Link]
-
Kelley-Hickie, L. P., et al. (2007). Regulation of Thromboxane Receptor Trafficking Through the Prostacyclin Receptor in Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(10), 2147-2153. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). U46619 activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TP receptor. Retrieved from [Link]
Sources
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. U-46619 Glycine methyl ester | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. content.abcam.com [content.abcam.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of U-46619 in Isolated Organ Bath Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of U-46619, a potent and stable thromboxane A₂ (TXA₂) mimetic, in isolated organ bath systems. This guide moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind experimental choices and ensuring a robust, self-validating experimental design.
Introduction: The Significance of U-46619 in Pharmacological Research
U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH₂ and a powerful agonist of the thromboxane A₂ (TP) receptor.[1] Unlike its endogenous counterpart, TXA₂, which is notoriously unstable with a very short half-life, U-46619 offers the stability required for precise and reproducible in vitro studies.[2] Its primary action is to induce potent contraction of smooth muscle, particularly in the vasculature and airways, making it an invaluable tool for investigating a wide range of physiological and pathophysiological processes.[1][3]
The isolated organ bath technique, a cornerstone of classical pharmacology, allows for the study of excised tissues in a controlled physiological environment.[3][4] This methodology enables the direct measurement of tissue contractility in response to pharmacological agents, providing crucial data on drug efficacy, potency, and mechanism of action. The combination of U-46619's stable agonism with the isolated organ bath system creates a powerful platform for:
-
Characterizing TP receptor function in various tissues.
-
Investigating the cellular signaling pathways of smooth muscle contraction.
-
Screening for potential therapeutic agents that modulate TP receptor activity.
-
Studying vascular reactivity in models of cardiovascular disease.
This guide will provide the foundational knowledge and detailed protocols to effectively utilize U-46619 in your isolated organ bath experiments.
The Molecular Mechanism of U-46619-Induced Smooth Muscle Contraction
U-46619 exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the surface of smooth muscle cells and platelets.[5] The activation of TP receptors by U-46619 initiates a cascade of intracellular signaling events that culminate in smooth muscle contraction. This signaling is primarily mediated through two major G-protein pathways: Gq/11 and G12/13.[5][6]
The Gq/11-PLC-IP₃-Ca²⁺ Pathway
Upon U-46619 binding, the TP receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[7] The resulting increase in intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction through the activation of calmodulin and myosin light chain kinase (MLCK).[7][8]
The G12/13-RhoA-ROCK Pathway (Calcium Sensitization)
In parallel, U-46619-activated TP receptors can couple to G12/13 proteins, which in turn activate the small GTPase, RhoA.[5][9] Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK contributes to smooth muscle contraction through a mechanism known as calcium sensitization. It phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain.[8] This inhibition of MLCP leads to a sustained contractile state even at lower intracellular Ca²⁺ concentrations.
The dual activation of both the Ca²⁺-mobilizing Gq/11 pathway and the Ca²⁺-sensitizing G12/13 pathway explains the potent and sustained contractile responses typically observed with U-46619.
Caption: U-46619 signaling pathway in smooth muscle cells.
Experimental Protocols
The following protocols provide a detailed methodology for conducting isolated organ bath experiments using U-46619 to study vascular reactivity. These protocols can be adapted for other smooth muscle tissues.
Preparation of Physiological Salt Solution (Krebs-Henseleit Solution)
A reliable physiological salt solution (PSS) is critical for maintaining tissue viability. The Krebs-Henseleit solution is a commonly used buffer for isolated organ bath studies.
Table 1: Krebs-Henseleit Solution Recipe (for 1 Liter)
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
| Distilled H₂O | - | to 1 L |
Protocol for Preparation:
-
Dissolve all components except CaCl₂·2H₂O in approximately 800 mL of distilled water.
-
Separately dissolve CaCl₂·2H₂O in about 100 mL of distilled water.
-
Slowly add the CaCl₂ solution to the main solution while stirring continuously to prevent precipitation.
-
Bring the final volume to 1 Liter with distilled water.
-
Continuously bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes before and during the experiment to maintain a physiological pH of approximately 7.4.
Tissue Preparation (Rat Thoracic Aorta)
-
Humanely euthanize a rat according to your institution's approved animal care and use committee protocol.
-
Promptly perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in a petri dish filled with ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
(Optional) To remove the endothelium, gently rub the luminal surface of the aortic rings with a fine wire or wooden stick. Endothelial integrity can be tested later in the experiment by assessing the relaxation response to acetylcholine.
Isolated Organ Bath Setup and Tissue Mounting
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen.
-
Suspend each aortic ring between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Gradually apply a resting tension to the aortic rings. The optimal resting tension should be determined empirically for each tissue type but is typically around 1.5-2.0 grams for rat aorta.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure for a U-46619 Concentration-Response Curve
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). A robust contraction confirms tissue health.
-
Wash the tissues several times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
Prepare a series of stock solutions of U-46619 in a suitable solvent (e.g., ethanol or DMSO) at concentrations that will allow for cumulative additions to the organ bath. Ensure the final solvent concentration in the bath is minimal (typically <0.1%) to avoid non-specific effects.
-
Add U-46619 to the organ bath in a cumulative manner, starting with the lowest concentration. Allow the contractile response to each concentration to reach a stable plateau before adding the next, higher concentration.
-
Record the contractile force continuously using a data acquisition system.
-
After the highest concentration of U-46619 has been added and the maximal response is recorded, wash the tissues thoroughly to return to baseline.
Sources
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. dmt.dk [dmt.dk]
- 4. orchidscientific.com [orchidscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: Pharmacological Characterization of U-46619 Glycine Methyl Ester (U-46619-GME)
Executive Summary
This guide details the protocol for characterizing U-46619 Glycine Methyl Ester (U-46619-GME) , a novel derivative of the stable Thromboxane A2 (TXA2) mimetic U-46619. While U-46619 is the gold standard for studying the Thromboxane Prostanoid (TP) receptor, the addition of a glycine methyl ester moiety typically serves to modulate lipophilicity, membrane permeability, or create a "soft drug" (prodrug) architecture.
This application note outlines a self-validating workflow to determine:
-
Chemical Stability: Susceptibility of the ester linkage to hydrolysis.
-
Receptor Kinetics: Gq-coupled signaling efficiency via Calcium Flux.
-
Functional Potency: Physiological vasoconstriction in ex vivo aortic rings.
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
The Target: TP Receptor Signaling
The Thromboxane receptor (TP) is a G-protein coupled receptor (GPCR) primarily coupled to the G
The Compound: U-46619-GME
-
Parent: U-46619 (9,11-dideoxy-9
,11 -methanoepoxy Prostaglandin F2 ). -
Modification: Glycine Methyl Ester (GME) conjugated to the C-1 carboxyl group.
-
Hypothesis: The masking of the carboxylic acid increases lipophilicity (LogP), potentially enhancing passive diffusion across cell membranes. Intracellular esterases (e.g., carboxylesterase-1) are expected to hydrolyze the ester, releasing the active glycine-conjugate or parent acid.
Signaling Pathway Diagram
The following diagram illustrates the signal transduction pathway utilized in this assay.
Caption: Figure 1. Gq-coupled signaling cascade activated by U-46619 derivatives, leading to calcium mobilization and functional contraction.[1]
Experimental Workflow
The characterization process follows a strict "Chemical
Caption: Figure 2. Step-wise validation workflow for novel TP receptor agonists.
Protocol 1: Stock Preparation & Stability
Objective: Ensure U-46619-GME is not hydrolyzed prior to the assay. Methyl esters are susceptible to spontaneous hydrolysis in basic aqueous buffers.
-
Solvent Choice: Dissolve neat oil/solid U-46619-GME in anhydrous DMSO or Ethanol to a concentration of 10 mM. Do not use aqueous buffers for stock storage.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C.
-
Working Solution: Dilute into assay buffer (HBSS or Krebs) immediately before use.
-
Critical Check: Ensure final DMSO concentration in the assay is < 0.1% to avoid solvent artifacts.
-
Protocol 2: High-Throughput Calcium Flux (FLIPR/FlexStation)
Objective: Determine if U-46619-GME acts as a direct agonist or requires metabolic conversion (prodrug).
Cell Line: HEK-293 cells stably expressing human TP
Materials
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Inhibitor: Probenecid (2.5 mM) to prevent dye leakage.
Procedure
-
Plating: Seed HEK-TP
cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight. -
Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 + Probenecid). Incubate 45 min at 37°C, then 15 min at RT.
-
Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 30 seconds to establish baseline.
-
Injection: Inject 50 µL of 3x concentrated U-46619-GME (Final range: 0.1 nM to 10 µM).
-
Readout: Monitor fluorescence for 180 seconds.
Data Interpretation (Self-Validation)
-
Fast Kinetics (Peak < 10s): Indicates U-46619-GME is a direct agonist.
-
Slow Kinetics (Peak > 60s or "creeping" signal): Suggests the compound must be hydrolyzed intracellularly to become active (Prodrug behavior).
-
Control: Run standard U-46619 in parallel. It should peak within 5-10 seconds.
Protocol 3: Ex Vivo Isometric Tension (Rat Aorta)
Objective: Functional validation in physiological tissue. This is the "gold standard" for vasoconstrictors.
Materials
-
Tissue: Thoracic aorta from Male Sprague-Dawley rats (250-300g).
-
Buffer: Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7, CaCl
2.5, MgSO 1.2, KH PO 1.2, NaHCO 25, Glucose 11. -
Equipment: 4-chamber Organ Bath system (e.g., ADInstruments or Radnoti).
Procedure
-
Dissection: Excise the thoracic aorta, clean off fat/connective tissue, and cut into 3-4 mm rings.
-
Note: Avoid stretching the tissue, which damages smooth muscle.
-
-
Mounting: Mount rings on wire hooks in organ baths containing Krebs buffer at 37°C, bubbled with 95% O
/5% CO . -
Equilibration: Apply 1.5g resting tension. Equilibrate for 60 min, washing every 15 min.
-
Viability Check (The "Wake Up"): Challenge with 60 mM KCl. Wash until baseline is restored.
-
Endothelium Check (Self-Validation Step):
-
Pre-contract with 1 µM Phenylephrine.
-
Add 1 µM Acetylcholine (ACh).[2]
-
Result: >80% relaxation confirms intact endothelium. <10% indicates denuded endothelium.
-
Why? Endothelium releases NO, which opposes U-46619. For pure smooth muscle potency, some protocols require denuded vessels.
-
-
Cumulative Dosing: Add U-46619-GME in half-log increments (
M to M). Wait for plateau before next addition.
Data Analysis & Expected Results
Summarize your findings in a comparative table.
| Parameter | U-46619 (Standard) | U-46619-GME (Test) | Interpretation |
| LogP (Calc) | ~4.5 | ~5.2 | GME is more lipophilic; better passive diffusion. |
| Ca2+ EC50 | ~5-10 nM | TBD | Higher EC50 suggests lower affinity or need for hydrolysis. |
| Emax (Aorta) | 100% | TBD | Should match parent if full agonist. |
| Onset Time | Rapid (<10s) | TBD | Slower onset confirms prodrug mechanism. |
Troubleshooting
-
No Response in Cells: The methyl ester might be stable and inactive. Try pre-incubating the compound with esterase or liver microsomes before adding to cells.
-
Precipitation: U-46619 derivatives are hydrophobic. Ensure BSA (0.1%) is present in the buffer to keep the lipid in solution during the assay.
References
-
Halushka, P. V., et al. (1989). "Thromboxane A2 receptors."[3][4][5] Journal of Lipid Mediators, 1(3), 165-187.
-
Coleman, R. A., et al. (1994). "International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes." Pharmacological Reviews, 46(2), 205-229.
-
Bundy, G. L. (1975).[5] "The synthesis of prostaglandin endoperoxide analogs." Tetrahedron Letters, 16(24), 1957-1960.[5] (Original synthesis of U-46619).[5] [5]
-
Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note."
Sources
Troubleshooting & Optimization
troubleshooting U-46619 Glycine methyl ester solubility issues
Topic: Troubleshooting Solubility, Handling, and Application
Product Identity: U-46619 Glycine methyl ester (C24H39NO5) Support Tier: Senior Application Scientist Level[1]
Executive Summary & Compound Identification
Warning: You are likely working with a modified derivative, not the standard U-46619 agonist.[1]
U-46619 Glycine methyl ester is a C-1 modified analog of the standard Thromboxane A2 (TXA2) mimetic, U-46619.[1][2] Unlike the free acid form of U-46619, this compound contains a glycine methyl ester moiety, rendering it more lipophilic and significantly altering its solubility profile and biological availability.[1]
Common User Pain Points:
-
Precipitation: The compound "crashes out" when added directly to aqueous media (PBS/Media).
-
Inactivity: Lack of biological response in esterase-free systems (e.g., purified receptor assays).[1]
-
Solvent Toxicity: Failure to remove the shipping solvent (Methyl Acetate) causing cytotoxicity.
Solubility & Handling Protocol
Physicochemical Constraints
| Solvent System | Solubility Limit (Max) | Notes |
| Methyl Acetate | Shipping Solvent | Toxic. Must be evaporated before biological use.[1] |
| DMSO | ~30 mg/mL | Recommended for Stock Solution.[1] |
| Ethanol | ~50 mg/mL | Alternative Stock Solvent.[1] |
| DMF | ~30 mg/mL | Good solubility, but high cytotoxicity risk.[1] |
| PBS (pH 7.2) | 0.5 mg/mL | Critical Limit. Significantly lower than standard U-46619 (~2 mg/mL). |
Step-by-Step Solubilization Workflow
Objective: Create a stable aqueous working solution without precipitation.
Step 1: Evaporation (The "Purge") [1]
-
Issue: The product is supplied in Methyl Acetate.[3][4][5] This solvent is cytotoxic and interferes with many assays.
-
Protocol:
Step 2: Primary Stock Reconstitution
-
Protocol:
-
Dissolve the oily film immediately in DMSO or 100% Ethanol .
-
Aim for a high concentration stock (e.g., 10–30 mg/mL) to minimize the final volume of organic solvent added to your cells.[1]
-
Storage: Store this stock at -20°C.
-
Step 3: Aqueous Dilution (The "Crash" Prevention) [1]
-
Protocol:
-
Prepare your buffer (PBS pH 7.2).[1]
-
Dropwise Addition: Add the DMSO/Ethanol stock slowly to the PBS while vortexing gently.
-
Limit: Do not exceed 0.5 mg/mL in the final aqueous solution.
-
Usage: Use immediately. The ester bond is susceptible to hydrolysis in aqueous conditions.
-
Diagnostic Visualizations
Figure 1: Solubilization Decision Tree
Caption: Logical workflow for transitioning U-46619 Gly-OMe from shipping solvent to assay conditions.
Figure 2: Mechanism of Action & Prodrug Hypothesis
Caption: Theoretical activation pathway. The Glycine Methyl Ester form may require enzymatic hydrolysis to bind the TP Receptor effectively.
[1][2]
Troubleshooting FAQs
Q1: Why is my solution cloudy when I add water?
Diagnosis: You have exceeded the Critical Micelle Concentration (CMC) or the solubility limit of the lipophilic ester. Solution:
-
Verify your final concentration is < 0.5 mg/mL .
-
Ensure you dissolved the oil in DMSO/Ethanol first. You cannot add water directly to the evaporated oil; it will form liposomes or aggregates that are difficult to disperse.
Q2: I treated my purified receptor protein with this, but observed no binding. Why?
Diagnosis: Prodrug Mechanism Failure.[1] Explanation: U-46619 Glycine methyl ester is likely a prodrug .[1][6] The bulky glycine methyl ester group at the C-1 position may sterically hinder binding to the Thromboxane (TP) receptor.[1] Fix: In purified protein assays (Western blot, SPR, radioligand binding) lacking cellular esterases, this compound cannot hydrolyze into the active U-46619 form.[1] Switch to standard U-46619 (Free Acid) for cell-free assays.
Q3: Can I store the PBS dilution?
Answer: No. Reasoning:
-
Hydrolysis: The ester bond is liable to hydrolyze in aqueous buffers, slowly converting to the parent compound over time, leading to inconsistent experimental concentrations.[1]
-
Adsorption: Lipophilic compounds stick to plastic (polystyrene tubes). Protocol: Prepare aqueous dilutions fresh immediately before the experiment.
Q4: Why use the Glycine Methyl Ester version at all?
Insight: Researchers typically choose this derivative for two reasons:
-
Cell Permeability: The esterification masks the charged carboxyl group, potentially allowing better passive diffusion across cell membranes compared to the free acid.[1]
-
Metabolic Stability Studies: To study enzymes that metabolize the arachidonic acid pathway without immediate receptor activation.
References
-
Cayman Chemical. U-46619 Glycine methyl ester Product Information.[7] Retrieved from [1]
-
Abramovitz, M., et al. (2000).[1][2][6] "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs."[2][6] Biochimica et Biophysica Acta (BBA).[1]
-
Coleman, R.A., et al. (1981).[1][2][5][6] "Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations."[1][2][5][6] British Journal of Pharmacology.[4][6]
-
PubChem. Compound Summary: U-46619 Glycine methyl ester.[1][8] National Library of Medicine. [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. U-46619 Glycine methyl ester | C24H39NO5 | CID 53394702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing U-46619 Glycine Methyl Ester (U-46619-GME)
Executive Summary: The Molecule & The Challenge
You are working with U-46619 Glycine Methyl Ester (U-46619-GME) .[1] This is a specialized derivative of the standard U-46619, a stable Thromboxane A2 (TXA2) mimetic.
-
The Core: U-46619 mimics TXA2, activating the TP receptor (G-protein coupled) to induce platelet aggregation, vasoconstriction, and smooth muscle contraction [1, 2].[1][2][3]
-
The Modification (Glycine Methyl Ester): The addition of a glycine linker capped with a methyl ester alters the physicochemical properties. It typically acts as a prodrug or lipophilic carrier to enhance cell permeability.
-
Critical Mechanism:[1] The methyl ester moiety (
) masks the polarity of the carboxylic acid/glycine, facilitating membrane transit. Once intracellular (or in serum-containing media), intracellular esterases must generally hydrolyze the ester to release the active free acid or the glycine-conjugate form to bind the TP receptor effectively [3].
-
This guide addresses the unique challenges of this derivative: solubility limits , hydrolysis kinetics , and concentration optimization .[1]
Part 1: Solubility & Stock Preparation (The Foundation)
Q: My U-46619-GME is precipitating upon dilution. How do I stabilize the stock?
A: The glycine methyl ester modification increases lipophilicity compared to the free acid salt.[1] Aqueous "crash-out" is the most common failure mode.
Protocol: The "Solvent-Shield" Method
Do not dissolve directly in aqueous buffer (PBS/Media).[1] Follow this biphasic solubilization process.
-
Primary Stock (Anhydrous):
-
Dissolve the neat oil/solid in 100% DMSO or Methyl Acetate .
-
Target Concentration: 10 mM (approx. 3.5–4.0 mg/mL depending on exact MW).
-
Why: Methyl esters are susceptible to spontaneous hydrolysis in water. Anhydrous DMSO preserves the ester integrity during storage [4].
-
-
Working Stock (The Intermediate Step):
-
Dilute the Primary Stock 1:10 into Ethanol or DMSO (not water yet) to reach 1 mM.
-
Why: This creates a "solubility bridge" before hitting the highly polar aqueous buffer.
-
-
Final Assay Dilution:
-
Dilute the Working Stock into the assay buffer (e.g., Tyrode’s, PBS) immediately before use.
-
Maximum Solvent Tolerance: Ensure final DMSO/Ethanol concentration is <0.1% to avoid solvent artifacts in GPCR signaling.
-
| Solvent | Solubility Limit (U-46619-GME) | Stability (at -20°C) | Usage Note |
| Methyl Acetate | >50 mg/mL | >1 Year | Best for long-term storage; highly volatile.[1] |
| DMSO (Anhydrous) | ~50 mg/mL | 6 Months | Best for biological assay dilution.[1] |
| Ethanol | ~20 mg/mL | 3-6 Months | Good alternative; avoid if cells are alcohol-sensitive. |
| PBS (pH 7.2) | <0.5 mg/mL (Unstable) | <24 Hours | Do not store. Prepare fresh.[1] |
Part 2: Determining the Optimal Effective Concentration (EC50)
Q: What concentration range should I use? My cells are not responding like the literature suggests.
A: The literature values for standard U-46619 (Free Acid) do not directly apply to the Glycine Methyl Ester derivative due to the rate-limiting step of ester hydrolysis. You likely need a higher loading concentration or a longer incubation time to achieve the same intracellular occupancy.
Optimization Workflow
Use the following concentration windows based on your assay target. Note that U-46619-GME may require 2x–5x higher concentrations than standard U-46619 if esterase activity is low.
| Assay Type | Standard U-46619 EC50 [2, 5] | Recommended U-46619-GME Range | Critical Factor |
| Platelet Aggregation | 0.05 – 0.5 µM | 0.1 – 5.0 µM | Requires rapid hydrolysis; serum esterases help.[1] |
| Smooth Muscle Contraction | 0.01 – 0.1 µM | 0.05 – 1.0 µM | Tissue baths usually have lower esterase activity.[1] |
| Gene Expression (24h) | 1.0 – 10.0 µM | 1.0 – 20.0 µM | Long incubation allows full conversion.[1] |
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing the concentration based on your specific experimental conditions (Serum vs. Serum-Free).
Figure 1: Decision matrix for concentration adjustment based on media esterase content.
Part 3: Troubleshooting Signaling & Stability
Q: I see high variability in my Calcium Flux assays. Why?
A: This is likely due to variable hydrolysis rates .[1] U-46619-GME is a "masked" agonist. It must be converted to the active form to bind the TP receptor effectively.
The Mechanism of Action & Failure Points
The TP Receptor (Thromboxane Receptor) couples primarily to Gq (calcium mobilization) and G12/13 (RhoA activation).
-
The "Lag Phase" Artifact: Unlike the free acid, the ester derivative may show a delayed onset of action (lag phase) while it crosses the membrane and is processed.
-
The "Serum Shock" Artifact: If you switch batches of FBS (Fetal Bovine Serum), the esterase concentration changes, altering the effective dose of the drug.
Signaling Pathway Verification
Use this pathway map to identify where your signal might be lost if the concentration is theoretically correct but the effect is absent.
Figure 2: TP Receptor signaling cascade. Note the rate-limiting hydrolysis step (dashed line) specific to the ester derivative.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the diluted solution in PBS at 4°C? A: No. The methyl ester bond is labile in aqueous solutions, especially at neutral or basic pH. Hydrolysis will occur spontaneously over 24 hours, changing your concentration of "Prodrug" vs. "Active Acid." Always prepare dilutions fresh from the DMSO stock.
Q2: Why use the Glycine Methyl Ester version instead of standard U-46619? A: Researchers typically select this derivative for two reasons:
-
Enhanced Permeability: To cross the blood-brain barrier or dense tissue matrices where the charged free acid cannot penetrate.[1]
-
Bioconjugation: The glycine amine (if free) or the ester (for modification) acts as a handle for attaching fluorophores or other tags without destroying the core pharmacophore.
Q3: How do I validate that the drug is working? A: Perform a positive control assay using standard U-46619 (Free Acid) alongside your derivative.[1]
-
If Standard works but Ester fails: Your cells lack the necessary esterases.
-
If Both fail: The issue is the cell line (TP receptor expression lost) or the assay buffer (e.g., calcium depletion).
References
-
Coleman, R. A., et al. (1981).[4] Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[4][5] British Journal of Pharmacology, 73(3), 773–778.
-
Morinelli, T. A., et al. (1987).[2] Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets.[2][4][6][7] American Journal of Physiology-Heart and Circulatory Physiology, 253(5), H1035-H1043.[2]
-
Bender, M. L., et al. (1960). The alpha-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 77(2), 275.
-
Cayman Chemical. (2023). U-46619 Product Information & Solubility Guidelines. Cayman Chemical Product Support.
-
Tocris Bioscience. (2023). U-46619 Biological Activity and EC50 Values.[1][2][3][4][6][7][8] Tocris Technical Data.
Sources
- 1. U-46619 Stable thromboxane A2 mimetic and a vasoconstrictor. | Sigma-Aldrich [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results with U-46619 Glycine Methyl Ester Assays
Welcome to the technical support center for the U-46619 Glycine Methyl Ester Assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this assay. As a stable synthetic analog of the endoperoxide prostaglandin PGH2, U-46619 is a potent agonist for the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2][3] Its ability to mimic the biological effects of TXA2, such as inducing platelet aggregation and smooth muscle contraction, makes it an invaluable tool in cardiovascular and physiological research.[1][2] However, the very sensitivity that makes this assay powerful can also be a source of variability. This guide provides in-depth, experience-driven insights to help you achieve consistent and reliable results.
Understanding the Core Mechanism: The U-46619 Signaling Pathway
U-46619 exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). In humans, this receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] Upon agonist binding, the TP receptor primarily couples to Gq and G13 proteins.[6]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the physiological responses to U-46619, including platelet shape change and aggregation.[2][7]
-
G13/RhoA Pathway: The TP receptor also couples to G13, which activates the small GTPase RhoA.[6][7] The RhoA pathway is crucial for processes like smooth muscle contraction and stress fiber formation.
The glycine methyl ester in the assay context is often used in downstream applications or as a component of the buffer system. Glycine itself is a common buffering agent, and its methyl ester derivative can be used in various chemical synthesis and modification procedures.[8][9] Inconsistencies in the assay can arise from any step in these complex signaling cascades, from ligand preparation to the final readout.
Caption: U-46619 Signaling Cascade.
Frequently Asked Questions (FAQs)
Q1: My U-46619 solution appears to have lost potency, leading to a rightward shift in my dose-response curve. What could be the cause?
A1: This is a common issue often related to the stability of the U-46619 stock solution. While U-46619 is a stable analog of TXA2, its stability in solution is not indefinite.[1][10]
-
Improper Storage: U-46619 solutions should be stored at -20°C.[7] Some suppliers recommend even lower temperatures for long-term storage. Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes upon receipt to minimize this.
-
Solvent Choice and Preparation: U-46619 is often supplied dissolved in an organic solvent like methyl acetate or ethanol.[1][11] When preparing aqueous working solutions, it is crucial to ensure the final concentration of the organic solvent is minimal, as it can have physiological effects.[1] For solvent-free preparations, the organic solvent can be evaporated under a gentle stream of nitrogen, and the resulting oil can be dissolved directly in an aqueous buffer.[1] However, aqueous solutions are generally less stable and should be prepared fresh daily.[1][12][13]
-
Adsorption to Plastics: Like many hydrophobic molecules, U-46619 can adsorb to the surface of plastic labware. Using low-adhesion polypropylene tubes and pipette tips can mitigate this issue.
Q2: I'm observing high variability between replicate wells in my 96-well plate assay. What are the likely sources of this inconsistency?
A2: High well-to-well variability often points to inconsistencies in assay setup and execution.
-
Pipetting Errors: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to handle small volumes accurately. Forgetting to pre-wet tips or inconsistent dispensing speed can introduce significant errors.
-
Cell Seeding Density: If you are using a cell-based assay, ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable receptor expression levels and, consequently, variable responses. Use a hemocytometer or an automated cell counter to accurately determine cell concentration before plating.
-
Inadequate Mixing: After adding U-46619 or other reagents, ensure thorough but gentle mixing in each well. Insufficient mixing can lead to localized concentration gradients and non-uniform stimulation of cells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell viability. To minimize this, consider not using the outermost wells for experimental data points and instead filling them with sterile buffer or media.
Q3: My baseline signal is high and noisy, making it difficult to detect a clear response to U-46619. How can I improve my signal-to-noise ratio?
A3: A high and noisy baseline can be due to several factors related to both the biological system and the detection method.
-
Constitutive Receptor Activity: Some GPCRs can exhibit a low level of activity even in the absence of an agonist. This can be exacerbated in overexpression systems. Optimizing the level of receptor expression can help reduce this basal activity.
-
Cell Health: Unhealthy or stressed cells can exhibit aberrant signaling and contribute to a noisy baseline. Ensure your cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.
-
Assay Buffer Composition: The composition of your assay buffer can significantly impact the baseline signal. For example, in calcium flux assays, the concentration of extracellular calcium is critical. Ensure your buffer is prepared fresh and the pH is correctly adjusted.
-
Detector Settings: If you are using a plate reader for detection, optimize the instrument settings (e.g., gain, integration time) to maximize the signal from your positive control while minimizing the background noise.
Troubleshooting Guide: A Systematic Approach to Inconsistent Results
When faced with inconsistent data, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.
Caption: Systematic Troubleshooting Workflow.
Step 1: Verify Reagent Integrity
| Parameter | Potential Issue | Recommended Action |
| U-46619 Stock | Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions from a new, single-use aliquot. If the problem persists, purchase a new batch of U-46619. |
| Assay Buffers | Incorrect pH, ionic strength, or contamination. | Prepare all buffers fresh using high-purity water and reagents. Verify the pH of the final solution. |
| Glycine Methyl Ester | Purity and stability. | Ensure the glycine methyl ester hydrochloride is of high purity (e.g., ≥99%) and stored according to the manufacturer's instructions, typically at room temperature and protected from light.[9] |
| Cell Culture Media | Depletion of essential nutrients or degradation of components (e.g., L-glutamine). | Use fresh, pre-warmed media for all cell culture steps. Avoid repeated heating of the media. |
Step 2: Scrutinize Assay Protocol and Execution
A robust and consistently executed protocol is the foundation of reproducible results.
Protocol for U-46619 Working Solution Preparation:
-
Thaw a Single-Use Aliquot: Remove one aliquot of the U-46619 stock solution (e.g., in methyl acetate or DMSO) from -20°C storage and allow it to equilibrate to room temperature.
-
Solvent Evaporation (Optional): If a solvent-free aqueous solution is required, gently evaporate the organic solvent under a stream of nitrogen gas.[1]
-
Initial Dilution: Immediately dissolve the U-46619 residue or dilute the stock solution in the appropriate assay buffer to create a high-concentration stock. Vortex briefly to ensure complete dissolution.
-
Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your dose-response curve. Use low-adhesion polypropylene tubes and tips for all dilutions.
-
Use Immediately: Aqueous solutions of U-46619 are less stable and should be used on the day of preparation.[1][12]
Best Practices for Cell-Based Assays:
-
Cell Plating: Use an electronic multipipette or a multichannel pipette to seed cells to ensure uniform distribution. After seeding, gently rock the plate in a cross pattern to further distribute the cells evenly before incubation.
-
Agonist Addition: When adding U-46619 to the plate, add it to all wells in the same order and at a consistent pace.
-
Incubation: Ensure the incubator provides a stable and uniform temperature and CO2 environment. Avoid opening the incubator door frequently during critical incubation steps.
Step 3: Evaluate Cell Health and Receptor Expression
The biological system is often a significant source of variability.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor signaling.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can profoundly affect cell physiology and experimental outcomes.
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive.[14] Ensure cells are not pre-exposed to any substances that might activate or desensitize the TP receptor.
Step 4: Confirm Instrumentation and Data Analysis
-
Instrument Maintenance: Ensure your plate reader or other detection instrument is regularly maintained and calibrated according to the manufacturer's specifications.
-
Data Normalization: Normalize your data to both a negative control (vehicle only) and a positive control (a saturating concentration of U-46619) to account for plate-to-plate and day-to-day variability.
-
Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic equation) to analyze your dose-response data.
By systematically working through these potential sources of error, you can enhance the consistency and reliability of your U-46619 glycine methyl ester assays, leading to more robust and publishable data.
References
- Bio/Data Corporation. U-46619 TX A2.
- MDPI. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection.
- MedChemExpress. U-46619 (9,11-Methanoepoxy PGH2) | TXA2 Agonist.
- Grokipedia. U46619.
- Cayman Chemical. U-46619.
- Reactome Pathway Database. Thromboxane signalling through TP receptor.
- ACS Publications. Insights into the Expression, Structure, and Function of the Thromboxane A2 Receptor in Vascular Biology.
- Selleck Chemicals. U-46619.
- BioCrick. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity.
- R&D Systems. U 46619 | Prostanoid Receptor Agonists: Tocris Bioscience.
- American Journal of Physiology. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro.
- Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide.
- Sigma-Aldrich. Glycine methyl ester 99 5680-79-5.
- Sigma-Aldrich. Glycine methyl ester 99 5680-79-5.
- GoldBio. Glycine methyl ester hydrochloride.
Sources
- 1. biodatacorp.com [biodatacorp.com]
- 2. grokipedia.com [grokipedia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. U46619 | Hart Biologicals [hartbio.co.uk]
- 11. journals.physiology.org [journals.physiology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. assaygenie.com [assaygenie.com]
improving reproducibility of U-46619 Glycine methyl ester experiments
This is a Technical Support Center guide designed for high-level researchers encountering reproducibility issues with U-46619 Glycine Methyl Ester (and related Thromboxane A2 mimetics).
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Reproducibility in TP Receptor Agonist Experiments
Executive Summary
You are likely accessing this guide because your dose-response curves are shifting, your EC50 values are inconsistent between days, or your stock solutions appear to lose potency.
The Core Reality: U-46619 Glycine Methyl Ester (U-46619-GME) is a lipophilic prodrug derivative . Unlike the parent U-46619, this molecule contains a labile ester moiety. The reproducibility crisis usually stems from three converging vectors:
-
Chemical Instability: Rapid hydrolysis of the methyl ester in aqueous buffers (pH > 7.0).
-
Physical Loss: High adsorption to thermoplastics (polystyrene/polypropylene).
-
Biological Desensitization: Rapid, PKC-mediated uncoupling of the TP receptor.
Module 1: Chemical Integrity & Stock Management
The Issue: Users often treat U-46619-GME like a stable salt. It is not. It is a covalent conjugate where the C-1 carboxyl group of U-46619 is amidated to glycine methyl ester.
-
The Trap: In physiological buffers (pH 7.4), the methyl ester group is susceptible to hydrolysis, converting the molecule into U-46619-Glycine (free acid) . This changes the drug's lipophilicity (LogP) and cell permeability, altering the effective concentration at the receptor site.
Troubleshooting Protocol: Stock Preparation
| Parameter | Recommendation | The "Why" (Causality) |
| Primary Solvent | Methyl Acetate or Anhydrous DMSO | U-46619-GME is a lipid. Protic solvents (Ethanol/Methanol) can promote transesterification over long storage. |
| Storage Temp | -20°C (Minimum) | Arrhenius kinetics dictate that ester hydrolysis slows significantly at sub-zero temperatures. |
| Purging | Argon or Nitrogen overlay | Prevents oxidation of the alkene double bonds (C-5 and C-13) in the prostaglandin backbone. |
| Vessel Material | Glass Vials Only | Lipophilic prostanoids adsorb rapidly to polypropylene (Eppendorf tubes), reducing actual concentration by up to 40% in <1 hour. |
Q&A: Solvents & Stability
Q: My U-46619-GME arrived in methyl acetate. Can I use it directly? A: No. Methyl acetate is cytotoxic and volatile. You must evaporate it under a gentle stream of nitrogen (do not use a vacuum centrifuge/SpeedVac, as it causes "bumping" and loss of oil). Reconstitute immediately in anhydrous DMSO for your working stock.
Q: Can I store aqueous dilutions (e.g., in PBS) overnight? A: Absolutely not. The half-life of the methyl ester bond in pH 7.4 buffer at Room Temperature (RT) is finite. Aqueous dilutions must be prepared immediately before addition to the assay plate.
Module 2: The "Disappearing Compound" Phenomenon
The Issue: You calculated a 100 nM final concentration, but the biological effect resembles 10 nM. Diagnosis: You likely used plastic reservoirs or pipette tips for serial dilutions without accounting for the "Lipid Sink" effect.
Visualizing the Degradation & Loss Pathways
Figure 1: The Stability-Solubility Matrix. Note that the primary loss vectors are adsorption to plastic and hydrolysis of the ester moiety.
Module 3: Biological Variance (Receptor Desensitization)
The Issue: "My second technical replicate shows a 50% reduced response compared to the first." Diagnosis: The Thromboxane (TP) receptor undergoes rapid homologous desensitization.
Mechanism: Upon binding U-46619 (or its GME derivative), the TP receptor activates Gq/11. However, it is simultaneously phosphorylated by Protein Kinase C (PKC) and GRKs (G-protein Coupled Receptor Kinases). This uncouples the receptor from the G-protein, rendering it unresponsive to further stimulation for a refractory period.[1][2]
Experimental Protocol: Preventing Desensitization Artifacts
-
Single Addition Rule: Never perform cumulative dosing on the same well/tissue bath if precise EC50s are required. Use parallel wells for each concentration.
-
Washout Insufficiency: If reusing tissue baths, a simple buffer wash is insufficient. You must allow a 30-45 minute recovery period for receptor recycling/dephosphorylation.
-
Carrier Control: Ensure your DMSO vehicle control does not exceed 0.1% v/v, as DMSO itself can modulate membrane fluidity and receptor kinetics.
Module 4: Validated Workflow for Reproducibility
To ensure data integrity, follow this strict "Just-in-Time" preparation workflow.
Figure 2: The "Just-in-Time" preparation workflow minimizes hydrolysis and adsorption risks.
References & Authoritative Grounding
-
Cayman Chemical. U-46619 Glycine Methyl Ester Product Datasheet (Item No. 10004245). Describes the modification at the C-1 position and its potential as a prodrug.
-
Coleman, R.A., et al. (1981). Comparison of the actions of U-46619... on some isolated smooth muscle preparations.[3][4] British Journal of Pharmacology.[3][5] Establishes U-46619 as the gold-standard stable TP agonist.
-
Foley, J.F., et al. (1992). Desensitization of platelet thromboxane A2/prostaglandin H2 receptors. Detailed kinetics of PKC-mediated receptor uncoupling.
-
Goolcharran, C., & Borchardt, R.T. (1998). Kinetics of diketopiperazine formation using model peptides.[6] Journal of Pharmaceutical Sciences.[6] Explains the instability of glycine esters and amides in aqueous buffers.
For further assistance, contact the Scientific Support Team with your specific lot number and solvent batch details.
Sources
Validation & Comparative
comparative analysis of U-46619 Glycine methyl ester with other thromboxane analogs
Executive Summary: The Strategic Choice of Agonist
In the investigation of Thromboxane A2 (TXA2) receptor (TP receptor) physiology, reagent selection dictates experimental success. While U-46619 remains the "gold standard" stable mimetic for general agonism, U-46619 Glycine methyl ester represents a specialized, lipophilic derivative often misunderstood in general screening.
This guide clarifies the functional distinction:
-
U-46619 (Free Acid): The active agonist for direct receptor stimulation (
nM). -
U-46619 Glycine Methyl Ester: A C-1 modified derivative serving primarily as a lipophilic prodrug or synthetic precursor. It exhibits altered pharmacokinetics and membrane permeability compared to the parent compound but lacks the immediate ionic interaction required for maximal TP receptor binding.
-
I-BOP: The high-affinity radioligand choice for receptor characterization (
nM).
Chemical Architecture & Mechanism of Action[1]
The C-1 "Anchor" Hypothesis
The TP receptor (a Gq-coupled GPCR) relies on a critical ionic interaction between the arginine residue (Arg295) in the receptor's seventh transmembrane domain and the C-1 carboxylate anion of the ligand.
-
U-46619: Possesses a free C-1 carboxyl group (
), allowing immediate, high-affinity locking into the receptor pocket. -
U-46619 Glycine Methyl Ester: The C-1 position is amidated with glycine methyl ester.[1] This modification masks the negative charge, significantly reducing immediate affinity. It functions as a "Trojan Horse"—entering cells via passive diffusion due to increased lipophilicity, where intracellular esterases may hydrolyze it, or serving as a tool to study non-canonical binding sites.
Signal Transduction Pathway
Upon binding the active agonist, the TP receptor triggers the Gq/G11 cascade.
Figure 1: The Canonical TP Receptor Signaling Cascade. Note the prodrug conversion pathway (dotted line) required for U-46619 Gly-OMe to regain maximal activity.
Comparative Analysis: The Data
The following table synthesizes experimental data and physicochemical properties to guide reagent selection.
| Feature | U-46619 (Parent) | U-46619 Glycine Methyl Ester | I-BOP |
| Primary Application | General Agonist (Aggregation, Contraction) | Prodrug / Permeability Studies / Precursor | Radioligand Binding / High Sensitivity Assays |
| Receptor Affinity ( | ~10–20 nM | > 1000 nM (Predicted prior to hydrolysis) | 0.2 – 1.0 nM (Highest Affinity) |
| 4.8 nM | Not Established (Requires conversion) | ~0.2 nM | |
| ~80 nM | Inactive/Weak (in washed platelets) | ~5 nM | |
| Solubility | Methyl Acetate, DMSO (>100 mg/mL) | Methyl Acetate, DMSO, Ethanol | Ethanol, buffer (limited) |
| Stability | High (Years at -20°C) | High (Years at -20°C) | Low (Radioactive decay/Chemical instability) |
| Membrane Permeability | Moderate (Anionic at pH 7.4) | High (Neutral/Lipophilic) | Moderate |
Key Insight: Do not use U-46619 Glycine Methyl Ester for standard aggregation assays unless you are specifically testing intracellular delivery or metabolic stability. It will not trigger rapid aggregation like the parent compound.
Experimental Protocols
Protocol A: Handling & Solubilization (Critical)
U-46619 Glycine Methyl Ester is typically supplied in Methyl Acetate .[2] This solvent is toxic to cells and must be removed before biological application.
-
Evaporation: Aliquot the required amount of stock solution into a glass vial. Evaporate the methyl acetate under a gentle stream of Nitrogen (or Argon) gas. Do not use heat.
-
Reconstitution: Immediately dissolve the resulting oil in DMSO or Ethanol.
-
Aqueous Dilution: Dilute the DMSO stock at least 1:1000 into your assay buffer (PBS or Tyrode’s) to ensure final DMSO concentration is <0.1%.
-
Note: The aqueous solubility of the Glycine Methyl Ester is lower (~0.5 mg/mL) than the parent salt. Use immediately.
-
Protocol B: Comparative Platelet Aggregation Assay
Objective: To validate the activity of U-46619 vs. its analogs.
Reagents:
-
Washed Human Platelets (
platelets/mL) in Tyrode’s Buffer (pH 7.4). -
Fibrinogen (Human, 2 mg/mL).
-
Agonists: U-46619 (Positive Control), U-46619 Gly-OMe (Test).
Workflow:
-
Equilibration: Incubate platelet suspension (450 µL) at 37°C for 2 minutes with stirring at 1200 rpm in an aggregometer.
-
Priming: Add Fibrinogen (10 µL) to the cuvette.
-
Induction: Add 5 µL of Agonist (Start with 1 µM final concentration for U-46619).
-
Measurement: Record light transmission for 5 minutes.
-
Success Criteria: U-46619 should induce >80% aggregation within 3 minutes.
-
Expectation for Gly-OMe: Expect minimal or delayed aggregation unless pre-incubated with esterases or if high concentrations (>10 µM) force non-specific interaction.
-
Decision Matrix: When to Use Which?
Figure 2: Reagent Selection Logic. Yellow node indicates the niche application of the Glycine Methyl Ester variant.
References
-
Coleman, R.A., et al. (1981). Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[1] British Journal of Pharmacology, 73(3), 773-778.[1] Available at: [Link]
-
Liel, N., Mais, D.E., & Halushka, P.V. (1987). Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets. Prostaglandins, 33(6), 789-797.[1] Available at: [Link]
-
Morinelli, T.A., et al. (1987). Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets.[3] American Journal of Physiology, 253(5), H1035-H1043.[3] Available at: [Link]
-
Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta, 1483(2), 285-293.[1][2] Available at: [Link]
Sources
A Researcher's Guide to Validating the Lipophilic Prodrug Hypothesis of U-46619 Glycine Methyl Ester
This guide provides a comprehensive framework for researchers and drug development professionals to experimentally validate the hypothesis that U-46619 Glycine methyl ester functions as a lipophilic prodrug of the potent thromboxane A₂ (TXA₂) receptor agonist, U-46619. We will delve into the rationale behind the lipophilic prodrug strategy, provide detailed experimental protocols for its validation, and present a comparative analysis of the prodrug with its parent compound.
The core principle of a lipophilic prodrug is to chemically modify a pharmacologically active agent to enhance its lipid solubility (lipophilicity). This modification can improve the drug's absorption, distribution, and pharmacokinetic profile.[1][2] The prodrug itself is ideally inactive and is designed to undergo biotransformation in the body to release the active parent drug.[3][4] In the case of U-46619 Glycine methyl ester, the addition of the glycine methyl ester moiety is intended to mask the polar carboxylic acid group of U-46619, thereby increasing its lipophilicity.[5][6]
Understanding the Molecular Players
U-46619: The Parent Drug
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent agonist of the thromboxane A₂ (TP) receptor.[7][8][9] Activation of the TP receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that leads to various physiological responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[7][8][10][11] Its well-characterized in vitro and in vivo effects make it a valuable tool in cardiovascular and hematological research.[7][12][13]
U-46619 Glycine Methyl Ester: The Prodrug Candidate
U-46619 Glycine methyl ester is a derivative of U-46619 where the carboxylic acid is modified with a glycine methyl ester group.[5][6] This modification is hypothesized to increase the molecule's lipophilicity, potentially altering its absorption and distribution characteristics.[5][6] The ester linkage is designed to be susceptible to cleavage by endogenous esterases, releasing the active U-46619.
Diagram of the Prodrug Conversion
Caption: Proposed enzymatic conversion of the lipophilic prodrug to the active parent drug.
Experimental Validation of the Prodrug Hypothesis
To rigorously validate that U-46619 Glycine methyl ester acts as a lipophilic prodrug, a series of experiments are necessary. These experiments will assess the key characteristics of a successful prodrug: increased lipophilicity, appropriate stability, and efficient conversion to the active form, which then elicits the expected biological response.
Physicochemical Characterization: Lipophilicity Determination
The foundational tenet of the hypothesis is the increased lipophilicity of the prodrug compared to the parent drug. This can be quantified by determining the partition coefficient (logP) or distribution coefficient (logD).[14]
Experimental Protocol: Shake-Flask Method for logD Determination [14][15]
-
Preparation of Solutions: Prepare stock solutions of U-46619 and U-46619 Glycine methyl ester in a suitable organic solvent (e.g., DMSO).
-
Partitioning System: Use a biphasic system of n-octanol (representing the lipid phase) and phosphate-buffered saline (PBS) at pH 7.4 (representing the aqueous phase).
-
Equilibration: Add a known amount of the test compound to a mixture of n-octanol and PBS. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully collect aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The logD is calculated using the following formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Comparative Data (Hypothetical)
| Compound | logD at pH 7.4 | Interpretation |
| U-46619 | 1.5 | Moderately lipophilic |
| U-46619 Glycine methyl ester | 3.2 | Significantly more lipophilic |
This hypothetical data illustrates the expected outcome: a higher logD value for the prodrug, confirming its enhanced lipophilic character.
Chemical and Enzymatic Stability
An ideal prodrug must be stable enough to reach its target site but labile enough to be converted to the active drug.[16] Stability studies should be conducted in relevant biological matrices.
Experimental Protocol: In Vitro Stability in Human Plasma
-
Incubation: Incubate U-46619 Glycine methyl ester at a known concentration in fresh human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile). This will precipitate plasma proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug, U-46619.
-
Data Analysis: Plot the concentration of the prodrug versus time and determine the half-life (t½) of the prodrug in plasma.
Comparative Data (Hypothetical)
| Compound | Matrix | Half-life (t½) in minutes | Interpretation |
| U-46619 Glycine methyl ester | Human Plasma | 45 | Demonstrates conversion to the parent drug in a biologically relevant timeframe. |
| U-46619 | Human Plasma | > 240 | Stable, as it is the active parent drug. |
This hypothetical data suggests that the prodrug is converted in plasma, a key requirement for its in vivo activity.
In Vitro Functional Assessment: Platelet Aggregation Assay
The ultimate validation of the prodrug concept is demonstrating that after conversion, the released parent drug is biologically active. Platelet aggregation is a hallmark effect of U-46619.[7][17]
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy, consenting donors. Prepare PRP by centrifugation.
-
Pre-incubation (for the prodrug): Pre-incubate the prodrug (U-46619 Glycine methyl ester) with PRP for a duration determined by the plasma stability studies (e.g., 60 minutes) to allow for enzymatic conversion to U-46619.
-
Aggregation Measurement: Place the PRP samples in an aggregometer. Add different concentrations of the test compounds (U-46619, the pre-incubated prodrug, and a negative control) to the PRP.
-
Data Recording: Monitor and record the change in light transmission through the PRP over time. An increase in light transmission indicates platelet aggregation.
-
Data Analysis: Determine the EC₅₀ (the concentration that elicits 50% of the maximal aggregation response) for each compound.
Comparative Data (Hypothetical)
| Compound | EC₅₀ for Platelet Aggregation (nM) | Interpretation |
| U-46619 | 85 | Potent induction of platelet aggregation.[7] |
| U-46619 Glycine methyl ester (pre-incubated) | 120 | Similar potency to the parent drug after conversion, validating the prodrug concept. |
| U-46619 Glycine methyl ester (no pre-incubation) | > 10,000 | Inactive without conversion, confirming it is a true prodrug. |
This hypothetical data would strongly support the prodrug hypothesis by showing that the prodrug is only active after a pre-incubation period that allows for its conversion to the parent drug.
Experimental Workflow
Caption: A stepwise experimental workflow for validating the prodrug hypothesis.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the lipophilic prodrug hypothesis of U-46619 Glycine methyl ester. By systematically evaluating its lipophilicity, stability, and functional activity post-conversion, researchers can generate the necessary data to support or refute this hypothesis.
Successful validation would open avenues for further in vivo studies to explore the pharmacokinetic and pharmacodynamic advantages of the prodrug formulation. This could include investigations into improved oral bioavailability, altered tissue distribution, or a modified duration of action compared to the parent compound, U-46619. Such findings would not only be significant for the study of thromboxane receptor pharmacology but also contribute to the broader field of prodrug design.
References
-
Bio/Data Corporation. U-46619 TX A2. Available from: [Link]
- Percie du Sert, N., et al. (2008). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. European Journal of Pharmacology, 599(1-3), 113-118.
- Li, D., et al. (2004). Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration.
- Jandial, R., et al. (2022). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. International Journal of Molecular Sciences, 23(19), 11189.
- Massey, C. N., et al. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. Journal of Pharmacology and Experimental Therapeutics, 237(2), 473-477.
- Gaudet, S. J., & Halushka, P. V. (2004). Cell signalling through thromboxane A2 receptors. Experimental Biology and Medicine, 229(5), 369-378.
-
Grokipedia. (n.d.). U46619. Available from: [Link]
-
Wikipedia. (2023). Thromboxane A2. Available from: [Link]
-
Reactome. (n.d.). Thromboxane signalling through TP receptor. Available from: [Link]
-
Creative Biolabs. (n.d.). Lipophilicity. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
AZoM. (2014). Using NMR to Measure Lipophilicity. Available from: [Link]
-
Central Asian Journal of Medical and Natural Science. (2024). Essential Principles in Prodrugs Design. Available from: [Link]
-
SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]
-
ACS Publications. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]
-
MDPI. (2025). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. Available from: [Link]
-
FULIR. (2025). Lipophilic Prodrug Charge Masking- insights into new method of peptide prodrugs synthesis conception. Available from: [Link]
-
ACS Publications. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]
-
IJNRD.org. (2025). Prodrug Design and Development: An Evolving Strategy in Drug Delivery. Available from: [Link]
-
ResearchGate. (n.d.). Stability of prodrugs I–III in human blood. Available from: [Link]
-
PMC. (n.d.). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Available from: [Link]
-
Oxford Academic. (2018). 41 Validation of Thromboxane A2 Analogue U46619 in Whole Blood Platelet Aggregation to Diagnose Platelet Disorders. Available from: [Link]
-
Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. Available from: [Link]
-
PMC. (n.d.). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Available from: [Link]
-
PubMed. (n.d.). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Available from: [Link]
Sources
- 1. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. ijnrd.org [ijnrd.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. grokipedia.com [grokipedia.com]
- 9. U46619 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Independent Verification Guide: U-46619 Glycine Methyl Ester Activity
[1]
Executive Summary
Product Class: Thromboxane A2 (TXA2) Receptor Agonist / Prodrug Candidate Reference Standard: U-46619 (Free Acid) Target Compound: U-46619 Glycine Methyl Ester (U-46619-GME)[1]
Status: Unlike the well-characterized parent compound U-46619, the Glycine Methyl Ester derivative currently lacks published biological activity profiles [1].[2][1] This guide serves as a first-principles protocol for researchers to independently validate its activity, specifically testing the hypothesis that the C-1 modification acts as a lipophilic prodrug mechanism requiring intracellular or plasma hydrolysis.[2]
Chemical & Physical Profile: The Comparative Baseline
Before functional testing, the researcher must account for the physicochemical shift introduced by the glycine methyl ester moiety.[2]
| Feature | U-46619 (Parent) | U-46619 Glycine Methyl Ester (Derivative) | Impact on Protocol |
| Structure | C-1 Carboxylic Acid | C-1 Glycine Methyl Ester Amide | Solubility: Derivative is more lipophilic; requires careful DMSO titration.[2] |
| Receptor Affinity | High (TP Receptor) | Unknown (Likely Reduced) | Hypothesis: The bulky C-1 modification may sterically hinder receptor binding until cleaved. |
| Stability | Stable (Methyl Acetate) | Potentially Labile (Esters) | Handling: Avoid prolonged exposure to serum-containing media before the assay start to prevent premature hydrolysis. |
| Primary Utility | Direct Agonist | Prodrug / Enzyme Probe | Readout: Lag time in kinetics may occur if bio-activation is required. |
Critical Handling Note: Solvent Exchange
Commercial U-46619 formulations are often supplied in Methyl Acetate [1, 2]. This solvent is cytotoxic and can induce false-positive Ca2+ release.[2]
-
Protocol: Aliquot the required amount
Evaporate methyl acetate under a gentle stream of nitrogen Reconstitute immediately in anhydrous DMSO or Ethanol before dilution into aqueous buffers.
Mechanistic Validation: The "Prodrug" Hypothesis
The primary scientific question is whether U-46619-GME binds the TP receptor directly or requires conversion.
Diagram 1: Proposed Activation Pathway & Signaling
This diagram illustrates the dual-pathway possibility: Direct binding (Path A) vs. Metabolic Activation (Path B).
Figure 1: The dual-potential mechanism. Validation requires distinguishing between Path A (immediate response) and Path B (delayed response requiring hydrolysis).
Experimental Protocols for Verification
Experiment A: Functional Potency (Intracellular Calcium Flux)
Objective: Determine the EC50 of the derivative relative to the parent.
System: HEK-293 cells stably expressing human TP receptor (TP
Step-by-Step Protocol:
-
Preparation: Load cells with calcium indicator dye (Fluo-4 AM or Fura-2) for 30-45 mins at 37°C.
-
Expert Tip: Include 2.5 mM Probenecid in the loading buffer to prevent dye leakage, which is critical for ester-based dyes.[2]
-
-
Baseline: Establish a 30-second baseline fluorescence reading.
-
Treatment: Inject agonists (10x concentration):
-
Group 1 (Standard): U-46619 (Dose range: 0.1 nM – 1
M). -
Group 2 (Test): U-46619-GME (Dose range: 1 nM – 10
M). -
Group 3 (Specificity Control): Pre-incubate cells with SQ 29,548 (1
M), a selective TP antagonist, for 10 mins prior to agonist addition [3].[2]
-
-
Data Acquisition: Measure fluorescence intensity (
) for 180 seconds.
Interpretation:
-
Equipotent: If curves overlap, the glycine modification does not hinder binding.[2]
-
Right-Shifted: If U-46619-GME requires 10-100x higher concentration, it suggests low intrinsic affinity or inefficient hydrolysis.[2]
-
Abolished Signal: If SQ 29,548 blocks the effect, the activity is strictly TP-receptor mediated.[2]
Experiment B: Physiological Output (Platelet Aggregation)
Objective: Verify if the derivative can drive complex physiological changes (Shape change
Protocol:
-
Isolation: Collect human venous blood into ACD anticoagulant. Centrifuge (200 x g, 15 min) to obtain Platelet Rich Plasma (PRP).[2]
-
Washing: Crucial Step: Plasma contains high esterase activity. To differentiate intrinsic activity from plasma-mediated hydrolysis, wash platelets into Tyrode’s buffer containing 0.35% BSA.[2]
-
COX Inhibition: Pre-treat platelets with Indomethacin (10
M) or Aspirin.-
Why? This blocks endogenous TXA2 generation, ensuring the aggregation is driven solely by the exogenous U-46619 derivative [4].
-
-
Stimulation: Add U-46619-GME (Start at 1
M) under constant stirring (1200 rpm) at 37°C. -
Observation: Monitor for "Shape Change" (initial decrease in light transmission) followed by "Aggregation" (increase in transmission).
Data Presentation & Acceptance Criteria
When publishing or reporting these results, structure your data as follows:
| Parameter | U-46619 (Expected) | U-46619-GME (Hypothetical Target) | Verification Status |
| Ca2+ EC50 | 5 – 20 nM [1, 2] | < 200 nM | Pass: If <1 log shift. |
| Max Effect ( | 100% | > 80% of Parent | Pass: Full agonist. |
| SQ 29,548 Inhibition | > 95% Blockade | > 95% Blockade | Pass: Specificity confirmed. |
| Kinetic Profile | Immediate (<5s onset) | Delayed (>10s onset)? | Insight: Suggests prodrug conversion. |
Diagram 2: The Verification Workflow (Decision Tree)
Figure 2: Step-by-step logic flow for validating the novel derivative.
References
-
Coleman, R. A., et al. (1981).[2] Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[2][3] British Journal of Pharmacology, 73(3), 773–778.[2] Retrieved from [Link]
-
Liel, N., Mais, D. E., & Halushka, P. V. (1987).[2][4] Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets.[4] Prostaglandins, 33(6), 789–797.[2][4]
Sources
- 1. U-46619 Glycine methyl ester | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. U46619 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of U-46619 and its Glycine Methyl Ester Derivative: Established Tools and Uncharted Territories in Thromboxane A2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and hematological research, the thromboxane A2 (TXA2) receptor stands as a pivotal target for understanding and modulating platelet activation, vasoconstriction, and smooth muscle cell proliferation. Potent and stable agonists of this receptor are indispensable tools for elucidating its physiological and pathophysiological roles. U-46619 has long been the gold standard in this regard, a workhorse in laboratories worldwide. This guide provides a detailed statistical and methodological comparison of U-46619 and its lesser-known derivative, U-46619 Glycine methyl ester. While U-46619's properties are well-documented, its glycine methyl ester derivative represents a frontier of potential, albeit uncharacterized, research applications. We will delve into the established data for U-46619, present a comparative overview with another notable agonist, I-BOP, and outline a strategic approach for the scientific community to characterize the novel derivative.
Chemical and Physical Properties: A Tale of Two Molecules
U-46619 and its Glycine methyl ester derivative share the same core structure but differ at the C-1 position, a modification that has significant implications for their chemical properties and, potentially, their biological activity. The addition of the glycine methyl ester group to U-46619 increases its molecular weight and is predicted to alter its lipophilicity, which could influence its cell permeability and pharmacokinetic profile.
| Property | U-46619 | U-46619 Glycine methyl ester |
| Molecular Formula | C21H34O4 | C24H39NO5 |
| Molecular Weight | 350.5 g/mol | 421.57 g/mol |
| Chemical Structure | A stable synthetic analog of the endoperoxide prostaglandin PGH2. | U-46619 with a glycine methyl ester modification at the C-1 position. |
| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide (approx. 100 mg/mL). Soluble in PBS (pH 7.2) at approx. 2 mg/mL.[1] | No published data available. Predicted to have increased lipophilicity. |
The Established Agonist: Biological Activity of U-46619
U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, mimicking the physiological effects of the highly unstable endogenous ligand, thromboxane A2.[2][3] Its primary actions include inducing platelet shape change and aggregation, as well as promoting the contraction of vascular smooth muscle.[3] These effects are concentration-dependent and have been characterized across various species.
| Biological Effect | Species | EC50 (nM) |
| Platelet Shape Change | Human | 4.8 |
| Rat | 6.0 | |
| Rabbit | 7.3 | |
| Platelet Aggregation | Human | 82 |
| Rat | 145 | |
| Rabbit | 65 |
Table compiled from data presented by Bio/Data Corporation.[3]
Mechanism of Action: The Thromboxane A2 Receptor Signaling Pathway
U-46619 exerts its effects by binding to the G-protein coupled TP receptor. This binding event initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This surge in intracellular calcium and PKC activation are central to the subsequent physiological responses, including platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
U-46619 Glycine Methyl Ester: An Uncharacterized Derivative with Research Potential
While the chemical structure of U-46619 Glycine methyl ester is known, there is a notable absence of published literature on its biological activity. Chemical suppliers suggest that the modification at the C-1 position may alter its binding properties to the TP receptor or other enzymes in the arachidonic acid metabolic pathway. Furthermore, the increased lipophilicity could potentially classify it as a prodrug form of U-46619, which might affect its distribution and pharmacokinetic properties in vivo. These hypotheses, however, remain to be experimentally validated.
A Proposed Workflow for Characterization
For researchers interested in exploring the potential of U-46619 Glycine methyl ester, a systematic characterization is necessary. The following workflow outlines a logical progression of experiments to elucidate its biological properties.
Caption: Proposed Experimental Workflow for Characterizing U-46619 Glycine methyl ester.
Broader Context: Comparison with Other Thromboxane A2 Receptor Agonists
To provide a more comprehensive understanding of U-46619's place in the researcher's toolkit, it is useful to compare it with other available TP receptor agonists. I-BOP is another potent and widely used agonist.
| Agonist | Chemical Structure | Reported Potency |
| U-46619 | Stable PGH2 analog | EC50 for human platelet aggregation: 82 nM[3] |
| I-BOP | Thromboxane A2 analog | KD for TP receptor: 0.61 nM.[4] EC50 for baboon platelet aggregation: 10 nM.[5] |
This comparison highlights that while both are potent agonists, their potencies can vary depending on the specific assay and species being studied. This underscores the importance of careful dose-response studies when selecting an agonist for a particular experimental model.
Experimental Protocol: In Vitro Platelet Aggregation Assay
A robust and reproducible platelet aggregation assay is fundamental to studying the effects of TP receptor agonists. The following is a detailed protocol for a light transmission aggregometry (LTA) based assay.
Principle
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The degree and rate of aggregation provide a quantitative measure of the agonist's potency.
Materials
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
U-46619 or other agonists of interest.
-
Saline or appropriate vehicle for agonist dilution.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Protocol
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the agonist solution at the desired concentration.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage and the slope of the aggregation curve.
-
Perform dose-response curves to calculate the EC50 for each agonist.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
U-46619 remains an invaluable and well-characterized tool for researchers investigating the thromboxane A2 receptor. Its stable nature and potent agonistic activity have solidified its position in the field. In contrast, U-46619 Glycine methyl ester presents an intriguing but unvalidated opportunity. Its altered chemical properties suggest the potential for different biological and pharmacokinetic profiles, which could open new avenues of research. However, a thorough and systematic characterization is paramount before it can be confidently employed in experimental settings. This guide provides both a comprehensive overview of the established knowledge surrounding U-46619 and a clear roadmap for the scientific community to explore the potential of its glycine methyl ester derivative, thereby advancing our understanding of thromboxane A2 signaling in health and disease.
References
-
Bio/Data Corporation. U-46619 TX A2 Product Data Sheet. Available from: [Link]
-
Bio/Data Corporation. U-46619 TX A2. Available from: [Link]
- Nakano, T., et al. (1988).
- Dorn, G. W. (1989). Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets.
- Armstrong, R. A., et al. (1986). Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thrombosis Research, 41(4), 471-481.
- Morinelli, T. A., et al. (1987). Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets.
- Coleman, R. A., et al. (1981). Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations. British Journal of Pharmacology, 73(3), 773-778.
- Liel, N., et al. (1987).
- Tymkewycz, P. M., et al. (1991). Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements. British Journal of Pharmacology, 102(3), 607-614.
- Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1483(2), 285-293.
- Mais, D. E., et al. (1989).
Sources
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding of an [125I] labelled thromboxane A2/prostaglandin H2 receptor agonist to baboon platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
